Cyclopentyl phenylacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
5420-99-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
cyclopentyl 2-phenylacetate |
InChI |
InChI=1S/C13H16O2/c14-13(15-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
InChI Key |
LZDOONSYVRDDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of Cyclopentyl phenylacetate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Cyclopentyl Phenylacetate (B1230308). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of key properties.
Core Physicochemical Data
Cyclopentyl phenylacetate is an ester with the molecular formula C₁₃H₁₆O₂.[1] It presents as a liquid at room temperature. A comprehensive summary of its key physicochemical properties is provided in the table below.
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | - | [1] |
| Molecular Weight | 204.26 | g/mol | [1][2] |
| Boiling Point | 295 | °C at 760 mmHg | [1] |
| Density | 1.07 | g/cm³ | [1] |
| Refractive Index | 1.531 | - | [1] |
| Flash Point | 124.7 | °C | [1] |
| Vapor Pressure | 0.00157 | mmHg at 25°C | [1] |
Experimental Protocols
The following sections detail the standard methodologies for the determination of the principal physicochemical properties of liquid organic compounds such as this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method using a Thiele tube or a similar heating block.
Apparatus:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin (B1166041) or silicone oil
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
This assembly is then clamped within the Thiele tube, which is partially filled with a high-boiling point liquid like paraffin oil.
-
The Thiele tube is heated gently and slowly at the side arm to ensure uniform heat distribution via convection currents.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer (a specific gravity bottle) or a graduated cylinder and a balance
-
Analytical balance
-
Water bath for temperature control
Procedure (using a pycnometer):
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.
-
The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is placed in a constant temperature water bath to ensure the liquid reaches thermal equilibrium.
-
The pycnometer is then weighed to determine the mass of the this compound.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer (determined from the mass of the water and its known density at that temperature).
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples. The Abbe refractometer is a standard instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., acetone (B3395972) or ethanol)
-
Lens paper
Procedure:
-
The Abbe refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.
-
The prism surfaces of the refractometer are cleaned with a suitable solvent and dried with lens paper.
-
A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If color fringes are observed, the compensator is adjusted to eliminate them.
-
The refractive index value is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of organic compounds.
a. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is around 10-100 µg/mL.
-
The solution should be free of any particulate matter. If necessary, it should be filtered or centrifuged.
-
The prepared sample is transferred to a GC autosampler vial.
Instrumentation and Analysis:
-
A small volume of the sample (typically 1 µL) is injected into the GC inlet, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.
-
As each component elutes from the column, it enters the mass spectrometer.
-
In the MS, the molecules are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries. The retention time from the GC provides an additional layer of identification.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Sample Preparation:
-
Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a small vial.
-
The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
The final volume of the sample in the NMR tube should be approximately 0.6-0.7 mL.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent to provide a reference point for the chemical shifts.
Analysis:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "shimmed" to achieve maximum homogeneity.
-
The NMR experiment (e.g., ¹H, ¹³C) is run, acquiring the free induction decay (FID).
-
A Fourier transform is applied to the FID to obtain the NMR spectrum. Analysis of the chemical shifts, integration, and coupling patterns allows for the elucidation of the molecular structure.
c. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (Neat Liquid):
-
A drop of this compound is placed directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
A second salt plate is placed on top to create a thin liquid film between the plates.
-
The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.
Analysis:
-
A background spectrum of the empty spectrometer is first recorded.
-
The sample is then scanned with infrared radiation.
-
The resulting IR spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups present in the molecule (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H bends).
Visualization
The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid organic compound like this compound.
References
Cyclopentyl phenylacetate chemical structure and IUPAC name
An In-depth Technical Guide to Cyclopentyl Phenylacetate (B1230308)
This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol for cyclopentyl phenylacetate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Structure and IUPAC Name
This compound is an ester characterized by a cyclopentyl group attached to the oxygen of the acetate (B1210297) functionality, which in turn is bonded to a phenyl group via a methylene (B1212753) bridge.
IUPAC Name: cyclopentyl 2-phenylacetate[1]
Chemical Formula: C₁₃H₁₆O₂[1]
Synonyms: Benzeneacetic acid, cyclopentyl ester; this compound[1]
The structural representation is as follows: A benzene (B151609) ring is connected to a carbonyl group through a methylene (-CH₂-) group. The carbonyl group is also bonded to an oxygen atom, which is part of an ester linkage to a five-membered cyclopentyl ring.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a concise reference for its physical and chemical characteristics.
| Property | Value |
| Molecular Weight | 204.26 g/mol |
| Boiling Point | 295 °C at 760 mmHg |
| Density | 1.07 g/cm³ |
| Refractive Index | 1.531 |
| Flash Point | 124.7 °C |
| Vapor Pressure | 0.00157 mmHg at 25°C |
Experimental Protocol: Synthesis via Fischer Esterification
The synthesis of this compound can be achieved through the Fischer esterification of phenylacetic acid with cyclopentanol (B49286) in the presence of an acid catalyst. This method is a standard procedure for the preparation of esters.[2][3][4][5][6]
Materials:
-
Phenylacetic acid
-
Cyclopentanol
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., Toluene or Hexane)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylacetic acid (1.0 equivalent), cyclopentanol (1.5 equivalents), and an anhydrous solvent such as toluene. The use of excess cyclopentanol helps to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, shifting the equilibrium towards the formation of the ester.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques such as Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is being formed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted phenylacetic acid.
-
Wash the organic layer sequentially with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to yield the pure this compound.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the systematic IUPAC name to the constituent parts of the this compound chemical structure.
Caption: Logical breakdown of this compound's IUPAC name to its structure.
References
Spectral Analysis of Cyclopentyl Phenylacetate: A Technical Guide
Introduction
Cyclopentyl phenylacetate (B1230308) (CAS No: 5420-99-5, Molecular Formula: C₁₃H₁₆O₂) is an ester recognized for its applications in the fragrance and flavor industries. A thorough understanding of its spectral characteristics is paramount for quality control, structural elucidation, and research and development purposes. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for cyclopentyl phenylacetate. It includes detailed experimental protocols and data presented in a clear, tabular format for researchers, scientists, and professionals in drug development.
Chemical Structure
The fundamental structure of this compound consists of a phenylacetyl group esterified with cyclopentanol.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for elucidating the carbon-hydrogen framework of a molecule.
Data Presentation
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | Multiplet | 1H | O-CH (cyclopentyl) |
| 3.61 | Singlet | 2H | Ph-CH₂-C=O |
| ~1.80 - 1.50 | Multiplet | 8H | -CH₂- (cyclopentyl) |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 171.4 | C=O (Ester carbonyl) |
| 134.3 | Aromatic C (quaternary) |
| 129.2 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 77.8 | O-CH (cyclopentyl) |
| 41.6 | Ph-CH₂-C=O |
| 32.7 | CH₂ (cyclopentyl) |
| 23.7 | CH₂ (cyclopentyl) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining NMR spectra of an ester like this compound is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference point (δ = 0.00 ppm).[1]
-
Homogenization : Ensure the solution is homogeneous. A small plug of glass wool can be used to filter any particulate matter if necessary.[1]
-
Spectrometer Setup : Place the NMR tube into the spectrometer's probe.
-
Data Acquisition :
-
Data Processing : The acquired Free Induction Decay (FID) signal is Fourier transformed. The resulting spectrum is then phased and baseline corrected to produce the final NMR spectrum.
Caption: General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (Ester carbonyl)[2][3] |
| ~1250 - 1000 | Strong | C–O stretch (Ester)[2][3] |
| ~3030 | Medium | C-H stretch (Aromatic) |
| ~2960, ~2870 | Medium | C-H stretch (Aliphatic) |
| ~1600, ~1495 | Medium | C=C stretch (Aromatic ring) |
Note: The vapor phase IR spectrum is available in public databases.[4]
Experimental Protocol: FTIR Spectroscopy (Liquid Sample)
-
Background Spectrum : First, run a background spectrum with nothing in the sample compartment. This step is crucial to account for atmospheric CO₂, water vapor, and any signals from the instrument itself.[5]
-
Sample Preparation : Since this compound is a liquid, the "neat" method is suitable. Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (typically KBr or NaCl).[5]
-
Assembly : Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[5]
-
Acquisition : Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the sample spectrum.[5]
-
Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum, typically plotted as transmittance or absorbance versus wavenumber.[5]
Caption: General workflow for FTIR spectroscopy of a liquid sample.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of the analyte.
Data Presentation
Table 4: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₂[4] |
| Molecular Weight | 204.26 g/mol [4] |
| Key Fragments (m/z) | Proposed Structure / Loss |
| 204 | [M]⁺ (Molecular Ion) |
| 136 | [M - C₅H₈]⁺ (Loss of cyclopentene) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
Note: The fragmentation pattern is predicted based on common ester fragmentation pathways, such as alpha-cleavage and rearrangements. The base peak is often the tropylium (B1234903) ion at m/z 91.[6]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane). A typical concentration is around 1 mg/mL, which may be further diluted.[7]
-
Injection : Inject a small volume (typically 1 µL) of the solution into the GC injection port. The high temperature of the port vaporizes the sample.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample, a single peak is expected.
-
Ionization : As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is commonly used, where the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis : The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection and Analysis : A detector records the abundance of each ion, generating a mass spectrum that is a plot of relative intensity versus m/z.
Caption: General workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GCMS Section 6.14 [people.whitman.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Solubility Profile of Cyclopentyl Phenylacetate in Organic Solvents: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the solubility profile of cyclopentyl phenylacetate (B1230308). In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on providing the necessary tools for researchers to determine and predict its solubility. It includes detailed experimental protocols and an introduction to theoretical prediction models.
Introduction to Cyclopentyl Phenylacetate and its Solubility
This compound is an ester of phenylacetic acid and cyclopentanol. Its molecular structure, featuring a nonpolar cyclopentyl ring and a phenyl group, alongside a polar ester group, dictates its solubility characteristics. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including its synthesis, purification, formulation in drug delivery systems, and use as a fragrance ingredient. The choice of an appropriate solvent is paramount for achieving desired concentrations, ensuring stability, and optimizing reaction kinetics.
Theoretical Prediction of Solubility
Predicting the solubility of a compound like this compound can be a rapid and cost-effective method for solvent screening. Thermodynamic models such as the Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for this purpose.
2.1. UNIFAC Group Contribution Method
The UNIFAC model estimates activity coefficients in non-ideal mixtures based on the functional groups present in the molecules. The solubility of a solute in a solvent can then be calculated using the activity coefficient, the melting point, and the enthalpy of fusion of the solute. This method is particularly useful when experimental data is scarce.
2.2. COSMO-RS Model
COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties of fluids and solutions. It uses the results of quantum chemical calculations on individual molecules to predict their behavior in a liquid phase. This a priori prediction method can be highly accurate for a wide range of solvents and solutes, including complex organic molecules.
Caption: Logical workflow for solubility prediction using UNIFAC and COSMO-RS models.
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The gravimetric method is a common and straightforward technique for determining the solubility of a solid compound in an organic solvent.
3.1. Detailed Experimental Protocol: Gravimetric Method
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial. Record the exact mass of the solution transferred.
-
Drying: Place the dish or vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent completely. A vacuum oven can be used to expedite this process at a lower temperature.
-
Mass Determination: Once all the solvent has evaporated and the dish or vial has cooled to room temperature in a desiccator, weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in grams per 100 g of solvent or other desired units using the recorded masses of the dissolved solute and the solvent.
Caption: Experimental workflow for determining solubility via the gravimetric method.
Solubility Data of this compound
| Organic Solvent | Solvent Class | Predicted Solubility ( g/100g solvent) at 25°C |
| Hexane | Nonpolar | Low |
| Toluene | Nonpolar (Aromatic) | Moderate |
| Dichloromethane | Polar Aprotic | High |
| Ethyl Acetate | Polar Aprotic | High |
| Acetone | Polar Aprotic | High |
| Ethanol | Polar Protic | Moderate |
| Methanol | Polar Protic | Moderate |
| Water | Polar Protic | Very Low |
Conclusion
While direct quantitative solubility data for this compound remains elusive in the public domain, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge to address this gap. By employing the detailed experimental protocol for the gravimetric method, accurate and reliable solubility data can be generated. Furthermore, the use of theoretical prediction models such as UNIFAC and COSMO-RS offers a powerful and efficient means for initial solvent screening and for gaining a deeper understanding of the solubility behavior of this compound in various organic media. The combination of these experimental and computational approaches will enable the effective utilization of this compound in its diverse applications.
Potential Biological Activities of Phenylacetate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetate (B1230308) esters, a class of aromatic compounds, have garnered significant interest in the scientific community for their diverse biological activities. These compounds, characterized by a phenylacetyl moiety esterified with various alcohols, exhibit a range of effects from anticancer and antimicrobial to anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of the biological potential of phenylacetate esters, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activities
Phenylacetate and its derivatives have been investigated as potential anticancer agents due to their ability to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.
Quantitative Data for Anticancer Activity
The cytotoxic effects of phenylacetate derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several phenylacetate derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [1] |
| Sodium Phenylacetate | Renal Carcinoma Cells | Growth inhibition at 2-5 mM |
Signaling Pathways in Anticancer Activity
The anticancer effects of phenylacetate derivatives are mediated through the modulation of key signaling pathways that regulate cell proliferation and survival. A primary mechanism involves the induction of G1 phase cell cycle arrest. This is achieved by increasing the expression of the cyclin-dependent kinase inhibitor p21Cip1, which subsequently inactivates the CDK2 complex. The inactivation of CDK2 prevents the phosphorylation of the retinoblastoma protein (pRb), thereby halting the cell cycle before DNA replication.
Furthermore, phenylacetamide derivatives are potent inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The extrinsic pathway is activated by the upregulation of Fas Ligand (FasL), which binds to its receptor (Fas) and initiates a caspase cascade involving caspase-8 and the executioner caspases-3 and -7. The intrinsic pathway is triggered by the inhibition of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9, which in turn activates the executioner caspases.
Antimicrobial Activities
Phenylacetate esters have demonstrated notable activity against a range of microorganisms. Their efficacy is often linked to the length of the alkyl chain in the ester group, which influences their ability to penetrate microbial cell membranes.
Quantitative Data for Antimicrobial Activity
The antimicrobial potential of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC50 Value (mM) | Reference |
| Methyl Phenylacetate | Escherichia coli | ~6.3 | [2] |
| Phenylacetic Acid | Escherichia coli | ~20 | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test phenylacetate ester
-
96-well microtiter plates
-
M Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Aseptically prepare a series of twofold dilutions of the phenylacetate ester in the wells of a microtiter plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activities
Phenylacetate derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory effects can be assessed by measuring the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
| Compound/Derivative | Assay | IC50 Value | Reference |
| Caffeic acid phenethyl ester (CAPE) analogues | 5-Lipoxygenase inhibition in human neutrophils | 290-520 nM | [1] |
| Caffeic acid phenethyl ester (CAPE) analogues | 5-Lipoxygenase inhibition in whole blood | 1.0-2.3 µM | [1] |
Note: Data for simple phenylacetate esters is limited; values for structurally related compounds are provided for context.
Signaling Pathways in Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory activity of some phenylacetate derivatives is the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus and induce the expression of pro-inflammatory genes. Phenylbutyrate, a related compound, has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation. Additionally, modulation of the MAPK signaling pathway, which is also activated by inflammatory stimuli and contributes to the production of inflammatory mediators, has been observed.
Neuroprotective Activities
Emerging evidence suggests that phenylacetate derivatives may offer neuroprotective benefits, potentially through the modulation of various signaling pathways and the inhibition of neuroinflammation.
Quantitative Data for Neuroprotective Activity
Quantitative data on the neuroprotective effects of simple phenylacetate esters are still emerging. Studies on related compounds provide insights into their potential efficacy.
| Compound/Derivative | Assay | Effect | Reference |
| Phenylacetylglycine | Microglial inflammation | Suppressed release of TNF-α, IL-1β, and IL-6 | [3] |
| Ethyl-acetate fraction of Inonotus sanghuang (containing phenolic compounds) | H2O2-induced apoptosis in primary cortical neuronal cells | Increased GSH-PX and SOD activities; reduced NO, MDA, and Aβ contents | [4] |
Signaling Pathways in Neuroprotective Activity
The neuroprotective mechanisms of phenylacetate-related compounds are multifaceted. Phenylacetylglycine, a metabolite of phenylacetate, has been shown to exert neuroprotective effects by binding to β2-adrenergic receptors (β2AR) on microglia, thereby suppressing the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 and reducing neuronal apoptosis. Other related phenolic compounds have been demonstrated to activate neuroprotective signaling pathways such as the PI3K/Akt and MAPK/Erk pathways, which are crucial for neuronal survival and plasticity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phenylacetate ester stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the phenylacetate ester. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells and plot a dose-response curve to determine the IC50 value.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and detect the signal using an imaging system. The appearance of cleaved forms of caspases and PARP, and changes in the levels of Bcl-2 family proteins, indicate the induction of apoptosis.
Conclusion
Phenylacetate esters represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is supported by a growing body of evidence. Further research, particularly to elucidate the specific mechanisms of action and to obtain more extensive quantitative data for a wider range of these esters, is warranted to fully realize their therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundation for future investigations in this exciting field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-kappaB and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Natural Occurrence of Cyclopentyl Phenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl phenylacetate (B1230308) is an ester of phenylacetic acid and cyclopentanol. While the therapeutic and fragrance applications of various phenylacetic acid esters are well-documented, the natural origins of Cyclopentyl phenylacetate specifically have been a subject of inquiry. This technical guide aims to provide an in-depth analysis of the current scientific literature regarding the natural occurrence of this compound. Through a systematic review of available data, this document will clarify its origins, detail relevant experimental protocols for related compounds, and present key information in a format accessible to researchers and professionals in drug development.
Contrary to inquiries about its natural sources, extensive database searches indicate that This compound is not a known naturally occurring compound . It is considered a synthetic molecule, and its presence in nature has not been reported in scientific literature. However, the core structures that constitute this compound, namely phenylacetic acid and cyclopentyl derivatives, are found in a variety of natural products. This guide will, therefore, also explore the natural occurrence of closely related phenylacetate esters and provide protocols for the synthesis of related structures, offering valuable context for researchers.
Natural Occurrence of Related Phenylacetate Esters
While this compound itself is synthetic, other esters of phenylacetic acid are well-known constituents of various natural sources, contributing to their aroma and biological activities. The following table summarizes the natural occurrence of several prominent phenylacetate esters.
| Compound Name | Natural Source(s) | Reference(s) |
| Methyl phenylacetate | Cocoa, Hops, Papayas | [1] |
| Ethyl phenylacetate | Grapes, Raspberry, Strawberry, Cherimoya, Cheese, Wine, Black Tea | [2] |
| Phenyl ethyl phenylacetate | Champaca Absolute | [3] |
| Phenyl acetate (B1210297) | Found in biofluids of patients with nephritis, hepatitis, and phenylketonuria. Also present in essential oils like neroli and rose oil. | [2][4] |
Synthesis of Cyclopentyl Phenyl Ketone: A Related Protocol
The synthesis of Cyclopentyl phenyl ketone, a structurally related compound, provides insight into the laboratory preparation of such molecules. The following is a generalized protocol based on documented synthetic methods.
Experimental Protocol: Synthesis of Cyclopentyl Phenyl Ketone
Materials:
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Grignard Reagent Formation:
-
Add excess magnesium turnings to a dried reaction flask containing anhydrous THF.
-
Slowly add a solution of bromocyclopentane in anhydrous THF to initiate the Grignard reaction. The mixture may require gentle heating to start.
-
-
Reaction with Benzonitrile:
-
Once the Grignard reagent has formed, cool the reaction mixture.
-
Slowly add a solution of benzonitrile in anhydrous THF, maintaining the temperature between 48-50 °C.
-
After the addition is complete, maintain the temperature for 2-3 hours. Monitor the reaction progress using gas chromatography.
-
-
Quenching and Extraction:
-
Quench the reaction by slowly adding hydrochloric acid until the pH reaches 4-5.
-
Allow the mixture to separate into layers. Separate the upper organic phase.
-
The aqueous phase can be further extracted with an organic solvent like ethyl acetate.
-
-
Purification:
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Further purification can be achieved by distillation to yield pure Cyclopentyl phenyl ketone as a light-yellow liquid.
-
General Synthesis Workflow for Phenylacetate Esters
The following diagram illustrates a generalized workflow for the synthesis of phenylacetate esters, a common class of reactions in organic chemistry.
Caption: Generalized workflow for the synthesis of phenylacetate esters.
Conclusion
References
An In-depth Technical Guide to the Olfactory Characteristics of Cyclopentyl Phenylacetate for Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the olfactory characteristics of Cyclopentyl phenylacetate (B1230308), a key fragrance ingredient. Due to the limited publicly available sensory data specifically for Cyclopentyl phenylacetate, this guide establishes a comparative framework with other well-documented phenylacetate esters. It also details standardized experimental protocols for sensory analysis and illustrates the underlying biochemical signaling pathways involved in odor perception.
Olfactory Profile of Phenylacetate Esters
Below is a comparative summary of the olfactory descriptors for various phenylacetate esters. This table serves as a valuable reference for researchers looking to understand the potential scent profile of this compound and its place within this fragrance family.
| Ester | CAS Number | Molecular Formula | Odor Description | Reported Nuances |
| This compound | 5420-99-5 | C₁₃H₁₆O₂ | Not publicly documented. Expected to be in the sweet, floral, honey-like family. | - |
| Methyl phenylacetate | 101-41-7 | C₉H₁₀O₂ | Intensely sweet, honey-like, floral.[1] | Jasmine, musky, waxy, spicy, fruity, almond, animalic.[1] |
| Ethyl phenylacetate | 101-97-3 | C₁₀H₁₂O₂ | Sweet, floral, honey, rosy. | Balsamic, cocoa, anise, licorice. |
| Isobutyl phenylacetate | 102-13-6 | C₁₂H₁₆O₂ | Sweet, floral, gourmand with honey-cocoa facets.[2] | Waxy, spicy, fruity, musk-like.[2] |
| Allyl phenylacetate | 1797-74-6 | C₁₁H₁₂O₂ | Fruity, honey.[3] | - |
| Phenethyl phenylacetate | 102-20-5 | C₁₆H₁₆O₂ | Honey characteristic that blends well with most floral notes.[4] | - |
| Citronellyl phenylacetate | 139-70-8 | C₁₈H₂₆O₂ | Fresh, sweet, honey, rose.[5] | Waxy.[5] |
| p-Cresyl phenylacetate | 101-94-0 | C₁₅H₁₄O₂ | Aromatic, slightly medicinal, phenolic, honey. | On dilution, sweet floral ylang.[6] |
Experimental Protocols for Sensory Analysis
To obtain reliable and reproducible olfactory data, a standardized methodology for sensory evaluation is crucial. The following protocol outlines a general approach for the descriptive analysis of fragrance ingredients like this compound.
2.1. Objective
To qualitatively and quantitatively characterize the olfactory profile of this compound.
2.2. Materials
-
This compound of high purity.
-
Odorless solvent (e.g., dipropylene glycol, ethanol).
-
Standard fragrance smelling strips.
-
Glass beakers and graduated cylinders.
-
A panel of trained sensory analysts (typically 8-12 individuals).
-
A controlled environment sensory evaluation booth with proper ventilation and neutral odor.
2.3. Sample Preparation
-
Prepare a 10% solution of this compound in the chosen solvent. Serial dilutions (e.g., 5%, 1%, 0.1%) can also be prepared to evaluate the odor profile at different concentrations.
-
Dip the smelling strips into the solution to a depth of approximately 1 cm for 2 seconds.
-
Remove the strips and allow the solvent to evaporate for a specified time (e.g., 10-20 seconds) before evaluation.
2.4. Evaluation Procedure
-
Initial Odor Assessment (Top Notes): Panelists take three short sniffs of the freshly prepared strip and record their initial impressions of the odor characteristics.
-
Odor Profile Evolution (Heart and Base Notes): The odor is evaluated at timed intervals (e.g., 5 min, 15 min, 1 hr, 4 hr, 24 hr) to assess the evolution of the fragrance profile and its substantivity.
-
Descriptive Analysis: Panelists use a standardized lexicon of odor descriptors to characterize the scent. The intensity of each descriptor is rated on a numerical scale (e.g., a 15-point scale from 0 = not perceptible to 15 = very strong).
-
Data Collection: The intensity ratings for each descriptor from all panelists are collected and averaged to generate a quantitative olfactory profile.
2.5. Data Analysis
The mean intensity scores for each descriptor are tabulated and can be visualized using spider web or bar charts to represent the olfactory profile of the fragrance ingredient. Statistical analysis can be performed to determine the significance of the findings.
Visualizing Experimental and Biological Pathways
3.1. Experimental Workflow for Sensory Analysis
The following diagram illustrates a typical workflow for the sensory analysis of a fragrance compound.
Caption: A typical workflow for the sensory analysis of a fragrance compound.
3.2. Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by their interaction with olfactory receptors in the nasal epithelium. This triggers a cascade of biochemical events that result in a neural signal being sent to the brain. The diagram below illustrates this canonical G-protein coupled receptor (GPCR) signaling pathway.[7][8][9][10]
Caption: The canonical olfactory signal transduction pathway.
While the specific olfactory receptor for this compound has not been identified, it is known that other phenylacetate esters, such as allyl phenylacetate, can act as ligands for specific human olfactory receptors like OR51L1.[3] This highlights the specificity of the initial binding event in the olfactory signaling pathway.
Conclusion
This compound is a fragrance ingredient with a likely valuable olfactory profile within the sweet, floral, and honey-like family of phenylacetate esters. While direct sensory data is limited, a comprehensive understanding of its characteristics can be achieved through comparative analysis with related compounds and the application of standardized sensory evaluation protocols. Further research, including quantitative descriptive analysis and the identification of its specific olfactory receptors, will provide a more complete picture of its role in fragrance science and development.
References
- 1. Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Isobutyl Phenylacetate (CAS 102-13-6) – Premium Synthetic Honey-Cocoa Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Allyl phenylacetate - Wikipedia [en.wikipedia.org]
- 4. phenethyl phenyl acetate, 102-20-5 [thegoodscentscompany.com]
- 5. citronellyl phenyl acetate, 139-70-8 [thegoodscentscompany.com]
- 6. Fragrance University [fragranceu.com]
- 7. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 9. Reactome | Olfactory Signaling Pathway [reactome.org]
- 10. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Cyclopentyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl phenylacetate (B1230308) is an ester of phenylacetic acid and cyclopentanol. Its chemical structure, featuring both an aromatic ring and a cycloalkane moiety, suggests a thermal stability profile of interest in various applications, including pharmaceuticals and materials science. Understanding the thermal behavior of this compound is crucial for determining its processing, storage, and application limits. This technical guide provides an in-depth analysis of the probable thermal stability and degradation profile of Cyclopentyl phenylacetate, based on data from similar aromatic esters and general principles of ester pyrolysis.
Predicted Thermal Stability
The thermal stability of an organic compound is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which degradation and mass loss occur. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and crystallization, as well as exothermic or endothermic degradation processes.
Predicted Thermogravimetric Analysis (TGA) Data
Based on studies of various aromatic esters, the thermal degradation of this compound is expected to occur at elevated temperatures.[1][2] The degradation profile is likely to show a single primary degradation step. The following table summarizes the predicted TGA data for this compound, benchmarked against other aromatic esters.
| Parameter | Predicted Value for this compound | Comparative Aromatic Esters (Observed Range)[1][2] |
| Onset of Degradation (Tonset) | ~ 200 - 230 °C | 150 - 250 °C |
| Peak Degradation Temperature (Tpeak) | ~ 240 - 270 °C | 180 - 300 °C |
| End of Degradation (Tendset) | ~ 280 - 320 °C | 200 - 350 °C |
| Mass Loss at 300 °C | > 95% | Variable, typically > 90% |
Table 1: Predicted Thermogravimetric Analysis Data for this compound.
Predicted Differential Scanning Calorimetry (DSC) Data
DSC analysis would be expected to show an endothermic peak corresponding to the melting point of this compound, followed by an endothermic or exothermic event at higher temperatures associated with its decomposition.
| Parameter | Predicted Value/Observation |
| Melting Point (Tm) | Dependent on crystalline form |
| Degradation Event | Endothermic or complex endo/exothermic profile |
Table 2: Predicted Differential Scanning Calorimetry Observations for this compound.
Proposed Thermal Degradation Profile
The thermal decomposition of esters containing a β-hydrogen atom on the alcohol moiety, such as this compound, typically proceeds through a concerted, unimolecular elimination reaction known as syn-elimination or Ei (elimination, intramolecular) .[3][4] This reaction occurs via a cyclic six-membered transition state.
Proposed Degradation Pathway
For this compound, the proposed thermal degradation pathway involves the abstraction of a β-hydrogen from the cyclopentyl ring by the carbonyl oxygen of the ester group. This leads to the formation of phenylacetic acid and cyclopentene (B43876) as the primary degradation products.
Caption: Proposed thermal degradation pathway of this compound via syn-elimination.
At higher temperatures, secondary degradation of the primary products may occur. Phenylacetic acid can decarboxylate to form toluene (B28343) and carbon dioxide.[5][6]
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of a compound like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation temperatures of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of degradation (the temperature at which significant mass loss begins).
-
Identify the peak degradation temperature from the derivative of the TGA curve (DTG).
-
Calculate the percentage of mass loss at different temperature intervals.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and observe the thermal events associated with the degradation of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Crimp a lid onto the pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).
-
Heat the sample at a constant rate of 10 °C/min to a temperature above its degradation point (as determined by TGA, e.g., 350 °C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify and integrate the endothermic peak corresponding to melting to determine the melting point (Tm) and enthalpy of fusion (ΔHf).
-
Analyze any endothermic or exothermic events at higher temperatures that correspond to degradation.
-
Mandatory Visualizations
Caption: Experimental workflow for thermal analysis of this compound.
Conclusion
While direct experimental data for this compound is not extensively documented, a comprehensive understanding of its thermal stability and degradation profile can be inferred from the behavior of analogous aromatic esters and fundamental principles of chemical reactivity. It is predicted that this compound exhibits moderate thermal stability, with degradation likely commencing above 200 °C. The primary degradation pathway is proposed to be a syn-elimination reaction, yielding phenylacetic acid and cyclopentene. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers and drug development professionals to design and conduct empirical studies to validate these characteristics. Such studies are essential for the safe and effective application of this compound in thermally sensitive environments.
References
Health and safety data for Cyclopentyl phenylacetate handling
An In-depth Technical Guide to the Health and Safety of Handling Cyclopentyl Phenylacetate (B1230308)
This guide provides comprehensive health and safety information for Cyclopentyl phenylacetate, intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazard identification, handling procedures, and emergency measures.
Chemical Identification and Physical Properties
This compound is an ester with the molecular formula C13H16O2.[1][2] It is also known by its IUPAC name, cyclopentyl 2-phenylacetate, and its CAS number is 5420-99-5.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H16O2 | [1][2] |
| Molecular Weight | 204.26 g/mol | [1][2] |
| Boiling Point | 295°C at 760 mmHg | [2] |
| Flash Point | 124.7°C | [2] |
| Density | 1.07 g/cm³ | [2] |
| Vapor Pressure | 0.00157 mmHg at 25°C | [2] |
| Refractive Index | 1.531 | [2] |
| Water Solubility | Insoluble | [3] |
Hazard Identification and Classification
Note: The following table provides a potential GHS classification based on related compounds and should be used as a precautionary guideline. A substance-specific risk assessment should be conducted.
Table 2: Postulated GHS Classification for this compound
| GHS Classification | Pictogram | Signal Word | Hazard Statement (H-phrases) | Precautionary Statement (P-phrases) |
| Acute Toxicity, Oral (Category 5) | No Pictogram | Warning | H303: May be harmful if swallowed | P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation (Category 2) |
| Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |
| Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
Toxicological Information
Detailed toxicological studies specifically for this compound are not widely available. For the related compound, methyl phenylacetate, the oral LD50 in rats is 2500 mg/kg, and the dermal LD50 in rabbits is 2400 mg/kg.[5] It may cause skin irritation after prolonged or repeated exposure.[5]
Experimental Protocols
Detailed experimental protocols for toxicological or safety studies on this compound are not available in the public domain from the conducted searches. General methodologies for assessing chemical safety can be found in OECD guidelines.
Handling and Storage
Handling:
-
Do not ingest or inhale vapors.[6]
-
Use only in a well-ventilated area.[4]
-
Keep away from heat, sparks, and open flames.[7]
-
Use non-sparking tools and take precautionary measures against static discharges.[7]
Storage:
-
Store in a tightly closed original container.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[7]
-
Protect from light and air.[6]
Exposure Controls and Personal Protection
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7]
-
Eyewash stations and safety showers should be close to the workstation.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[8] |
| Skin Contact | Promptly wash the contaminated skin with soap and water.[8] Remove contaminated clothing and wash the skin with soap and water.[8] If irritation persists, get medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses if present and easy to do.[4] Continue rinsing. Get medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[7] If the person is conscious, rinse their mouth with water.[4] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7] Water mist may be used to cool closed containers.[7]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water.[6]
-
Specific Hazards: The product is combustible.[7] Containers may explode when heated.[7] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO2).[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[9] Remove all sources of ignition.[7] Ensure adequate ventilation.[9]
-
Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[6]
-
Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[7] Keep in suitable, closed containers for disposal.[7]
Stability and Reactivity
-
Reactivity: No hazardous reactions are known when stored and handled according to instructions.[6]
-
Chemical Stability: Stable under normal conditions.[6]
-
Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[7]
-
Hazardous Decomposition Products: No dangerous decomposition products are known under normal conditions of use.[6] Hazardous combustion products include carbon monoxide and carbon dioxide.[7]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of chemicals.
References
- 1. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5420-99-5 [chemnet.com]
- 3. chembk.com [chembk.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. directpcw.com [directpcw.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. angenechemical.com [angenechemical.com]
Methodological & Application
Synthesis of Cyclopentyl phenylacetate from cyclopentanol and phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of cyclopentyl phenylacetate (B1230308) from cyclopentanol (B49286) and phenylacetic acid via Fischer-Speier esterification. Detailed experimental protocols, a summary of all quantitative data, and relevant safety information are presented. The potential applications of this compound in medicinal chemistry and drug development are also discussed, highlighting the role of the cyclopentyl moiety and the ester linkage in modifying the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Introduction
Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry to produce a vast array of therapeutic agents. Esters are often utilized as prodrugs to enhance the bioavailability of parent molecules by improving their lipophilicity and membrane permeability. The synthesis of cyclopentyl phenylacetate serves as an excellent example of a straightforward and efficient esterification reaction.
This compound is a chemical compound with potential applications in medicinal chemistry. The phenylacetic acid moiety is a substructure found in various biologically active compounds, while the cyclopentyl group can influence the molecule's conformational rigidity and lipophilicity, which are critical parameters in drug design. This application note details a robust and reproducible protocol for the synthesis, purification, and characterization of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the acid-catalyzed Fischer-Speier esterification of cyclopentanol and phenylacetic acid. The reaction is reversible and is driven to completion by removing the water produced during the reaction.
Application Notes and Protocols for the Synthesis of Cyclopentyl Phenylacetate using Various Esterification Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyclopentyl phenylacetate (B1230308), a valuable ester compound, through the esterification of phenylacetic acid with cyclopentanol (B49286). The application of various catalytic systems, including heterogeneous solid acids and enzymes, is explored to offer environmentally benign and efficient alternatives to traditional homogeneous acid catalysts.
Introduction
Cyclopentyl phenylacetate is an important intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its synthesis is typically achieved via Fischer esterification of phenylacetic acid and cyclopentanol. The choice of catalyst is crucial for optimizing reaction efficiency, selectivity, and sustainability. This document outlines protocols for three distinct and effective catalytic systems: the strong acidic ion-exchange resin Amberlyst-15, the robust solid acid H-Beta zeolite, and the highly selective enzymatic catalyst, lipase (B570770). These catalysts offer advantages such as reusability, reduced corrosive waste, and mild reaction conditions.
Catalytic Systems for this compound Synthesis
The selection of a suitable catalyst is dependent on the desired reaction conditions, required purity of the product, and scalability of the process. Below is a comparative overview of the catalysts discussed in these application notes.
Heterogeneous Solid Acid Catalysts
Solid acid catalysts have emerged as a greener alternative to traditional mineral acids like sulfuric acid, offering easier separation from the reaction mixture and potential for regeneration and reuse.[1][2][3]
-
Amberlyst-15: A macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups.[1][2] It is known for its high catalytic activity in esterification reactions under relatively mild conditions.[1][4]
-
H-Beta Zeolite: A crystalline aluminosilicate (B74896) with a three-dimensional pore structure and strong Brønsted acid sites.[5][6][7] Its shape selectivity can be advantageous in certain applications, and it is stable at higher temperatures.
Enzymatic Catalysts
Enzymes, particularly lipases, are highly specific and efficient biocatalysts that can catalyze esterification under very mild conditions, often with high enantioselectivity.[8][9][10]
-
Lipase (Candida antarctica Lipase B - CAL-B, often immobilized as Novozym® 435): This is one of the most widely used lipases in organic synthesis due to its broad substrate specificity, high stability in organic solvents, and excellent catalytic efficiency.[9][11][12]
Data Presentation: Comparison of Catalytic Performance
The following table summarizes typical reaction conditions and reported yields for the esterification of phenylacetic acid or similar substrates using the discussed catalyst types. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Citation |
| Amberlyst-15 | Phenylacetic acid derivatives & Glycerol | 1:excess | 10% mol | 110 | 6 | Solvent-free | ~80 | [8] |
| Amberlyst-15 | Palm Fatty Acid Distillate & Methanol | - | - | - | - | - | 97 | [1] |
| H-Beta Zeolite | Phenylacetic Acid & p-Cresol | - | - | - | - | Solvent-free | High (unspecified) | [1] |
| Lipase (CAL-B) | Substituted Phenylacetic Acids & Ethanol | - | 5 (E/S ratio) | 35 | Variable | Ethanol | Quantitative | [9] |
| Lipase (CAL-B) | Benzoic Acid & n-Propanol | 1:2 | 0.6% (w/v) | 40 | 0.67 | Heptane | 96.1 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Amberlyst-15
This protocol describes the esterification of phenylacetic acid with cyclopentanol using the solid acid catalyst Amberlyst-15.
Materials:
-
Phenylacetic acid
-
Cyclopentanol
-
Amberlyst-15 resin
-
Toluene (B28343) (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetic acid (1 equivalent) and cyclopentanol (1.5 to 3 equivalents).
-
Add toluene to dissolve the reactants (e.g., 5 mL per gram of phenylacetic acid).
-
Add Amberlyst-15 resin (e.g., 10-20% by weight of the limiting reactant, phenylacetic acid).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent (e.g., toluene or acetone), dried, and stored for reuse.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted phenylacetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of this compound using H-Beta Zeolite
This protocol outlines the use of H-Beta zeolite as a solid acid catalyst for the synthesis of this compound.
Materials:
-
Phenylacetic acid
-
Cyclopentanol
-
H-Beta zeolite (activated)
-
Toluene (or solvent-free)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Activate the H-Beta zeolite catalyst by heating at a high temperature (e.g., 500-550°C) for several hours under a flow of dry air or nitrogen to remove adsorbed water. Cool down in a desiccator before use.
-
In a round-bottom flask, combine phenylacetic acid (1 equivalent), cyclopentanol (1.5 to 3 equivalents), and the activated H-Beta zeolite (e.g., 10-20% by weight of phenylacetic acid).
-
For a solvent-based reaction, add toluene. Alternatively, the reaction can be run under solvent-free conditions if the reactants are liquid at the reaction temperature.
-
Heat the mixture to a temperature between 120-150°C with efficient stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction mixture and filter to separate the zeolite catalyst. The catalyst can be regenerated by washing, drying, and calcination.
-
Work-up the filtrate as described in Protocol 1 (steps 8-11) to isolate and purify the this compound.
Protocol 3: Enzymatic Synthesis of this compound using Immobilized Lipase (Novozym® 435)
This protocol details the lipase-catalyzed synthesis of this compound, which proceeds under milder conditions.
Materials:
-
Phenylacetic acid
-
Cyclopentanol
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Anhydrous organic solvent (e.g., hexane, toluene, or diisopropyl ether)
-
Molecular sieves (optional, to remove water by-product)
-
Standard laboratory glassware (flask, orbital shaker or magnetic stirrer)
Procedure:
-
In a flask, dissolve phenylacetic acid (1 equivalent) and cyclopentanol (1.2 to 2 equivalents) in an anhydrous organic solvent (e.g., 10 mL per mmol of phenylacetic acid).
-
Add the immobilized lipase (e.g., 5-10% by weight of the substrates).
-
If desired, add activated molecular sieves (3Å or 4Å) to the reaction mixture to remove the water produced during the esterification, which can improve the conversion by shifting the equilibrium.
-
Incubate the mixture in an orbital shaker or with magnetic stirring at a controlled temperature, typically between 35-60°C.[9][11]
-
Monitor the formation of the ester by TLC or GC. Enzymatic reactions may take longer to reach completion, often between 24 to 48 hours.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent, dried under vacuum, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Reaction Pathway: Fischer Esterification
The synthesis of this compound from phenylacetic acid and cyclopentanol is a classic example of a Fischer esterification reaction. The general mechanism, catalyzed by an acid (H⁺), is depicted below.
Caption: Generalized mechanism of acid-catalyzed Fischer esterification.
Experimental Workflow for Solid Acid Catalyzed Synthesis
The following diagram illustrates a typical workflow for the synthesis of this compound using a solid acid catalyst like Amberlyst-15 or H-Beta zeolite.
Caption: Workflow for solid acid catalyzed esterification.
Logical Relationship: Catalyst Selection Criteria
The choice of catalyst often involves a trade-off between several factors. This diagram illustrates the key considerations for selecting an appropriate catalyst for this compound synthesis.
Caption: Key factors influencing the choice of esterification catalyst.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amberlyst 15: A Practical, Mild and Selective Catalyst for Methyl Esterification of Carboxylic Acids.1 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. mdpi.com [mdpi.com]
- 11. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Cyclopentyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the laboratory-scale preparation of cyclopentyl phenylacetate (B1230308). This protocol is designed for professionals in research and development, offering detailed methodologies and data presentation to ensure reproducibility and accuracy.
Introduction
Cyclopentyl phenylacetate is an ester of significant interest in the fields of fragrance, flavor, and pharmaceutical development. Its synthesis is a fundamental example of esterification, a core reaction in organic chemistry. This protocol details the preparation via Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The procedure outlined below is optimized for high yield and purity, and is suitable for implementation in a standard organic chemistry laboratory.
Reaction Principle
The synthesis of this compound is achieved through the Fischer esterification of phenylacetic acid with cyclopentanol (B49286), utilizing a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process.[1][2][3] To drive the reaction toward the formation of the ester, an excess of one of the reactants (in this case, cyclopentanol) is used, and the water produced during the reaction is removed.
Reaction Scheme:
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 10.0 g | 0.0734 |
| Cyclopentanol | C₅H₁₀O | 86.13 | 15.8 g (16.7 mL) | 0.1835 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.0 mL | - |
| Toluene (B28343) | C₇H₈ | 92.14 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware
-
pH paper
Procedure:
1. Reaction Setup: a. To a 250 mL round-bottom flask, add phenylacetic acid (10.0 g, 0.0734 mol), cyclopentanol (15.8 g, 0.1835 mol, 2.5 equivalents), and toluene (50 mL). b. Equip the flask with a Dean-Stark apparatus and a reflux condenser. c. Slowly add concentrated sulfuric acid (1.0 mL) to the stirred mixture.
2. Reaction Execution: a. Heat the mixture to reflux using a heating mantle. b. Continue refluxing for 4-6 hours, or until the theoretical amount of water (approx. 1.3 mL) has been collected in the Dean-Stark trap. c. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Extraction: a. Allow the reaction mixture to cool to room temperature. b. Transfer the mixture to a 250 mL separatory funnel. c. Wash the organic layer sequentially with:
- 50 mL of water
- 50 mL of saturated sodium bicarbonate solution (until effervescence ceases, check pH of aqueous layer to be > 7)
- 50 mL of brine[4] d. Dry the organic layer over anhydrous magnesium sulfate. e. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
4. Purification: a. Purify the crude product by vacuum distillation. b. Collect the fraction boiling at the appropriate temperature and pressure for this compound. The boiling point of a similar compound, ethyl phenylacetate, is 120-125°C at 17-18 mmHg, which can be used as an estimate.[5]
5. Characterization: a. Obtain the yield of the purified product. b. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data from a typical experimental run.
| Parameter | Value |
| Reactants | |
| Phenylacetic Acid | 10.0 g |
| Cyclopentanol | 15.8 g |
| Product | |
| Theoretical Yield | 15.0 g |
| Actual Yield | 12.8 g |
| Percent Yield | 85.3% |
| Physical Properties | |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~135-140 °C at 15 mmHg (estimated) |
| Purity (by GC) | >98% |
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Toluene and diethyl ether are flammable and should be kept away from ignition sources.
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound. By following these steps, researchers can consistently obtain a high yield and purity of the target compound, suitable for further application in their respective fields. The provided data and workflow diagrams serve as a clear and concise guide for the successful execution of this synthesis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclopentyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of Cyclopentyl phenylacetate (B1230308). Cyclopentyl phenylacetate is an ester of interest in various chemical and pharmaceutical research fields. The presented protocol utilizes reversed-phase chromatography, a widely applicable technique for the separation of moderately non-polar compounds.[1][2] This method is suitable for achieving high purity of the target compound, making it ideal for subsequent analytical studies, biological assays, and as a reference standard.
Introduction
This compound (C13H16O2, Molar Mass: 204.26 g/mol ) is a cyclopentyl ester of phenylacetic acid.[3] The purification of such ester compounds is a critical step in chemical synthesis and drug development to ensure the removal of impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of small molecules.[1][4] This document provides a detailed protocol for the purification of this compound using a reversed-phase HPLC method, which is well-suited for compounds of its polarity.[5][6]
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is provided in the table below.[3]
| Property | Value |
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | cyclopentyl 2-phenylacetate |
| CAS Number | 5420-99-5 |
HPLC Purification Protocol
This protocol outlines the experimental conditions for the purification of this compound. The method is based on general principles for the separation of similar ester compounds and may require minor optimization depending on the specific sample matrix and the HPLC system used.
Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is recommended. Typical dimensions for semi-preparative purification are 250 mm x 10 mm with 5 µm particle size.
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Sample Preparation: The crude sample containing this compound should be dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 10-20 mg/mL. The sample solution must be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC method.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL (dependent on sample concentration and column size) |
Note: The phenyl group in this compound allows for UV detection. A wavelength of 254 nm is a common choice for aromatic compounds.
Experimental Workflow
The logical workflow for the HPLC purification of this compound is illustrated in the diagram below.
Caption: Workflow for the HPLC purification of this compound.
Data Presentation
The success of the purification should be confirmed by analyzing the collected fractions. The following table illustrates the type of data that should be recorded and analyzed.
| Parameter | Expected Result |
| Retention Time (t_R) of this compound | Dependent on the final optimized method, but should be consistent |
| Purity of Collected Fraction (by Analytical HPLC) | > 98% |
| Recovery | > 85% (dependent on crude sample purity and fraction collection) |
Method Optimization
While the provided protocol offers a robust starting point, optimization may be necessary to achieve the desired purity and recovery. Key parameters that can be adjusted include:
-
Gradient Profile: The slope of the gradient can be modified to improve the resolution between the target compound and closely eluting impurities.
-
Mobile Phase Composition: The use of methanol instead of acetonitrile as the organic modifier can alter the selectivity of the separation.[5]
-
Flow Rate: Adjusting the flow rate can impact resolution and run time.
-
Column Chemistry: If co-eluting impurities are a problem, using a different stationary phase (e.g., Phenyl-Hexyl) could provide the necessary selectivity.
Conclusion
This application note provides a comprehensive protocol for the HPLC purification of this compound. The reversed-phase method described is a reliable approach for obtaining a high-purity product suitable for a range of research and development applications. The experimental workflow and suggested starting conditions offer a solid foundation for scientists to successfully purify this compound.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 3. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. selekt.biotage.com [selekt.biotage.com]
Application Note: Quantitative Analysis of Cyclopentyl Phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of Cyclopentyl phenylacetate (B1230308) using Gas Chromatography-Mass Spectrometry (GC-MS). Cyclopentyl phenylacetate is a volatile organic compound used in fragrance formulations and as a synthetic intermediate. The protocols provided herein are designed to offer a robust and reliable framework for the sensitive and selective determination of this analyte in various matrices. This document includes sample preparation, GC-MS instrument parameters, and a discussion of the mass spectral fragmentation of this compound.
Introduction
This compound (C13H16O2, MW: 204.26 g/mol ) is an ester known for its application in the fragrance industry.[1] Accurate and precise quantification of such volatile compounds is crucial for quality control, formulation development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive compound identification based on mass spectra.[2] This application note provides a standardized protocol for the GC-MS analysis of this compound, adaptable for various research and industrial needs.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples such as perfumes or essential oils, a direct dilution is often sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.
Protocol 2.1.1: Direct Dilution
-
Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable volatile solvent (e.g., ethanol, ethyl acetate, or dichloromethane).
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for GC-MS analysis.
Protocol 2.1.2: Liquid-Liquid Extraction (LLE)
-
To 1 mL of an aqueous sample in a 15 mL centrifuge tube, add 2 mL of a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of the injection solvent and transfer to an autosampler vial.
Protocol 2.1.3: Headspace Solid-Phase Microextraction (HS-SPME)
-
Place 1 g of the solid or 1 mL of the liquid sample into a 20 mL headspace vial and seal it.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined time (e.g., 20 minutes) to adsorb the analytes.
-
Retract the fiber and introduce it into the GC inlet for thermal desorption and analysis.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization for specific instruments.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Data
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The following table presents typical quantitative data that can be expected for the analysis of fragrance esters using GC-MS.
Table 2: Representative Quantitative Data for this compound Analysis
| Parameter | Typical Value | Notes |
| Retention Time (RT) | 12 - 15 min | Dependent on the exact GC conditions and column. |
| Linearity (r²) | > 0.995 | Over a concentration range of 0.1 - 100 µg/mL. |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | Typically calculated as 3 times the signal-to-noise ratio.[3][4] |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL | Typically calculated as 10 times the signal-to-noise ratio.[3][4] |
| Repeatability (%RSD) | < 10% | For replicate injections of the same standard. |
| Quantifier Ion (m/z) | 91 | |
| Qualifier Ions (m/z) | 69, 92 |
Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The NIST mass spectral library contains an entry for this compound (NIST Number: 282635).[1]
-
Molecular Ion ([M]⁺) : The molecular ion peak is expected at m/z 204, corresponding to the molecular weight of this compound.
-
Base Peak : The base peak is observed at m/z 91 .[1] This is a very common fragment in compounds containing a benzyl (B1604629) group, corresponding to the stable tropylium (B1234903) cation ([C7H7]⁺).
-
Other Key Fragments :
The fragmentation pattern is consistent with the structure of an ester containing a benzyl and a cyclopentyl moiety. The primary fragmentation pathways involve cleavage of the ester bond and rearrangements of the benzyl group.
Diagrams
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The outlined protocols for sample preparation and instrument parameters serve as a solid foundation for method development and validation. The characteristic mass spectral fragmentation pattern allows for confident identification of the analyte. This methodology is well-suited for quality control in the fragrance industry, as well as for research applications in drug development and analytical chemistry.
References
- 1. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Interpreting the ¹H and ¹³C NMR Spectra of Cyclopentyl Phenylacetate
Abstract
This document provides a detailed guide for the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cyclopentyl phenylacetate (B1230308). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This application note outlines the predicted chemical shifts, multiplicities, and structural assignments for each signal. A comprehensive experimental protocol for sample preparation and data acquisition is also presented. Visual aids in the form of diagrams generated using Graphviz are included to illustrate the molecular structure and the logical workflow for spectral analysis.
Introduction
Cyclopentyl phenylacetate is an ester derivative of phenylacetic acid and cyclopentanol. NMR spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. This document serves as a practical guide to understanding the key spectral features of this compound.
Predicted NMR Data
The chemical shifts for this compound can be predicted by considering the known spectral data of its constituent parts: phenylacetic acid and cyclopentanol. The esterification process will induce shifts in the signals of the atoms closest to the ester linkage.
Predicted ¹H NMR Data
The predicted ¹H NMR data for this compound is summarized in Table 1. The phenyl group protons are expected to appear in the aromatic region, while the benzylic protons will be a singlet. The cyclopentyl protons will show more complex splitting patterns due to their diastereotopic nature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' | ~7.35 | m | 2H |
| H-3', H-4', H-5' | ~7.28 | m | 3H |
| H-2 | 3.65 | s | 2H |
| H-1'' | ~5.15 | m | 1H |
| H-2'', H-5'' (axial) | ~1.75 | m | 2H |
| H-2'', H-5'' (equatorial) | ~1.60 | m | 2H |
| H-3'', H-4'' (axial) | ~1.55 | m | 2H |
| H-3'', H-4'' (equatorial) | ~1.70 | m | 2H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR data is presented in Table 2. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in their characteristic region, and the cyclopentyl carbons will be found in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~171.5 |
| C-1' | ~134.0 |
| C-2', C-6' | ~129.3 |
| C-3', C-5' | ~128.6 |
| C-4' | ~127.1 |
| C-2 | ~41.5 |
| C-1'' | ~77.0 |
| C-2'', C-5'' | ~32.8 |
| C-3'', C-4'' | ~23.8 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing an NMR sample of this compound is as follows:
-
Weighing the sample: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filtering: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[1]
-
Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure optimal signal detection.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: Around 2-4 seconds.[2]
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum as needed. For ¹H NMR, integrate the signals.
Visualization of Molecular Structure and Interpretation Workflow
The following diagrams, created using the DOT language, illustrate the molecular structure with atom numbering and the logical workflow for interpreting the NMR spectra.
Caption: Molecular structure of this compound with atom numbering.
Caption: Logical workflow for the interpretation of NMR spectra.
Interpretation of the Spectra
¹H NMR Spectrum
-
Aromatic Region (δ 7.2-7.4 ppm): A complex multiplet integrating to 5 protons is expected, corresponding to the monosubstituted benzene (B151609) ring. The protons ortho to the alkyl substituent (H-2', H-6') may be slightly downfield from the meta (H-3', H-5') and para (H-4') protons.
-
Benzylic Protons (δ ~3.65 ppm): A sharp singlet integrating to 2 protons is predicted for the methylene (B1212753) group (H-2) adjacent to the phenyl ring and the carbonyl group. Its chemical shift is influenced by both deshielding groups.
-
Cyclopentyl Methine Proton (δ ~5.15 ppm): The proton on the carbon attached to the ester oxygen (H-1'') will be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen. It will appear as a multiplet due to coupling with the adjacent methylene protons.
-
Cyclopentyl Methylene Protons (δ 1.5-1.8 ppm): The remaining eight protons of the cyclopentyl ring will appear as a series of complex multiplets in the upfield region. The diastereotopic nature of these protons will lead to overlapping signals.
¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~171.5 ppm): The ester carbonyl carbon (C-1) is expected to have the largest chemical shift.
-
Aromatic Carbons (δ 127-134 ppm): Four signals are predicted for the six aromatic carbons. The quaternary carbon (C-1') will be a weak signal around 134.0 ppm. The protonated carbons (C-2'/C-6', C-3'/C-5', and C-4') will appear between 127 and 130 ppm.
-
Benzylic Carbon (δ ~41.5 ppm): The methylene carbon (C-2) will be observed in the aliphatic region.
-
Cyclopentyl Carbons (δ 23-77 ppm): Three signals are expected for the five cyclopentyl carbons. The carbon attached to the oxygen (C-1'') will be significantly downfield (~77.0 ppm). The other two sets of equivalent carbons (C-2''/C-5'' and C-3''/C-4'') will appear further upfield.
Conclusion
This application note provides a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By following the outlined protocols and utilizing the predicted spectral data and interpretive logic, researchers can confidently assign the structure of this molecule. The provided diagrams offer a clear visual representation of the molecular structure and the analytical workflow, aiding in a more intuitive understanding of the NMR data.
References
Application of Cyclopentyl Phenylacetate as a Fixative in Floral Fragrances: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties of Cyclopentyl Phenylacetate (B1230308)
A thorough understanding of the physicochemical properties of Cyclopentyl phenylacetate is crucial for its application in fragrance formulations.
| Property | Value | Source |
| IUPAC Name | cyclopentyl 2-phenylacetate | [1] |
| CAS Number | 5420-99-5 | [1] |
| Molecular Formula | C13H16O2 | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | |
| Odor Profile | Mild, slightly floral, balsamic | |
| Boiling Point | 295 °C at 760 mmHg | |
| Vapor Pressure | 0.000528 mm Hg @ 23° C (for the related Phenyl Ethyl Phenyl Acetate, indicating low volatility) | [2] |
Mechanism of Action as a Fixative
The primary role of a fixative is to slow the evaporation rate of more volatile fragrance components.[3] this compound, with its relatively high molecular weight and low vapor pressure, is theorized to function as a fixative through the following mechanisms:
-
Molecular Interactions: It can form weak intermolecular bonds (such as van der Waals forces) with more volatile fragrance molecules, effectively "anchoring" them and preventing their rapid escape into the atmosphere.[4]
-
Formation of a Film: When applied to a substrate (like skin or fabric), it may help to form a thin, non-volatile film that traps the fragrance molecules, leading to a slower, more sustained release.
Experimental Protocols for Efficacy Evaluation
To quantitatively assess the performance of this compound as a fixative, a series of experiments should be conducted. These protocols are designed to provide robust and reproducible data.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol determines the concentration of volatile fragrance compounds in the headspace above a sample over time, providing a direct measure of evaporation rates.
Objective: To quantify the reduction in the evaporation rate of key floral fragrance compounds in the presence of this compound.
Materials:
-
Floral fragrance accord (e.g., a blend of linalool, geraniol, phenylethyl alcohol, and jasmine lactone)
-
This compound
-
Ethanol (B145695) (perfumer's grade)
-
Headspace vials (20 mL) with magnetic crimp caps (B75204) and septa
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace autosampler
-
Filter paper or scent strips
Procedure:
-
Sample Preparation:
-
Control Sample: Prepare a 10% solution of the floral fragrance accord in ethanol.
-
Test Sample: Prepare a 10% solution of the floral fragrance accord in ethanol, with the addition of this compound. A starting concentration for the fixative could be 5% of the fragrance accord concentration.
-
-
Application:
-
Pipette a standardized amount (e.g., 100 µL) of the Control and Test samples onto separate filter papers.
-
Place each filter paper into a headspace vial and immediately seal it.
-
-
Headspace Analysis:
-
Place the vials in the headspace autosampler.
-
Set up a time-course experiment, analyzing the headspace at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
GC-MS Parameters (Example):
-
Incubation Temperature: 35°C
-
Incubation Time: 15 min
-
Injection Volume: 1 mL of headspace
-
GC Column: DB-5ms or equivalent
-
Oven Program: Start at 50°C, ramp to 250°C at 10°C/min
-
MS Scan Range: 40-400 m/z
-
-
-
Data Analysis:
-
Identify the key floral fragrance compounds by their mass spectra and retention times.
-
Integrate the peak areas for each target compound at each time point for both Control and Test samples.
-
Plot the peak area versus time for each compound to generate evaporation curves.
-
Calculate the percentage decrease in the evaporation rate for each compound in the presence of this compound.
-
Data Presentation:
The results of the headspace GC-MS analysis should be summarized in a table for clear comparison.
| Fragrance Compound | Peak Area at T=0 (Control) | Peak Area at T=4h (Control) | Peak Area at T=0 (Test) | Peak Area at T=4h (Test) | % Decrease in Evaporation |
| Linalool | |||||
| Geraniol | |||||
| Phenylethyl Alcohol | |||||
| Jasmine Lactone |
Sensory Analysis: Trained Panel Evaluation
This protocol uses a panel of trained sensory assessors to evaluate the perceived intensity and longevity of the fragrance.
Objective: To determine if the addition of this compound results in a perceivable increase in fragrance longevity.
Materials:
-
Control and Test fragrance solutions as prepared for the GC-MS analysis.
-
Scent strips (mouillettes).
-
A panel of at least 10 trained sensory assessors.
-
A controlled environment with neutral airflow and lighting.
Procedure:
-
Sample Preparation and Presentation:
-
Dip scent strips into the Control and Test solutions to a standardized depth and allow the ethanol to evaporate for a set time (e.g., 1 minute).
-
Present the coded scent strips to the panelists in a randomized and blind manner.
-
-
Evaluation:
-
Panelists evaluate the fragrance intensity of each strip at specified time intervals (e.g., immediately, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours).
-
Intensity is rated on a labeled magnitude scale (LMS) from 0 (no scent) to 100 (extremely strong).
-
-
Data Analysis:
-
Calculate the mean intensity scores for the Control and Test samples at each time point.
-
Plot the mean intensity versus time to create longevity curves.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in perceived intensity between the Control and Test samples at later time points.
-
Data Presentation:
Summarize the sensory data in a table.
| Time Point | Mean Intensity (Control) | Standard Deviation (Control) | Mean Intensity (Test) | Standard Deviation (Test) | p-value |
| 0 min | |||||
| 30 min | |||||
| 1 hr | |||||
| 2 hr | |||||
| 4 hr | |||||
| 8 hr | |||||
| 24 hr |
Visualizations
Experimental Workflow for Fixative Evaluation
Caption: Workflow for evaluating the efficacy of a fragrance fixative.
Olfactory Signaling Pathway
References
- 1. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 3. How Fragrance Fixatives Extend Scent Longevity | Aroma Chemical Manufacturer India [tristarintermediates.org]
- 4. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopentyl Phenylacetate: An Unexplored Moiety in Medicinal Chemistry
While direct research on the specific applications of Cyclopentyl Phenylacetate (B1230308) in medicinal chemistry is not extensively documented in publicly available literature, its structural components—the cyclopentyl group and the phenylacetate core—are well-recognized motifs in drug design and development. This application note will explore the potential roles of Cyclopentyl Phenylacetate, drawing parallels from the established biological activities of related phenylacetate compounds and the function of cyclopentyl groups in modifying pharmacokinetic and pharmacodynamic properties.
This compound is an ester comprised of a cyclopentyl alcohol and phenylacetic acid. The lipophilic nature of the cyclopentyl group combined with the known biological activities of phenylacetates suggests that this compound could serve as a valuable scaffold or prodrug in the development of novel therapeutics.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound could be investigated for several therapeutic areas:
-
Anti-cancer Activity: Phenylacetate itself has been studied for its cytostatic and pro-apoptotic effects in various cancer cell lines. It is known to inhibit protein prenylation, a critical process for the function of small GTPases like Ras, which are often dysregulated in cancer. The cyclopentyl ester could potentially enhance the cellular uptake and bioavailability of phenylacetate.
-
Neurological Disorders: Sodium phenylacetate is used as a nitrogen scavenger in the treatment of urea (B33335) cycle disorders, where it helps to reduce toxic ammonia (B1221849) levels. The ester form might offer an alternative delivery method with different metabolic characteristics.
-
Anti-inflammatory Effects: Derivatives of phenylacetic acid have been explored for their anti-inflammatory properties. The addition of a cycloalkyl group could modulate this activity.
Data on Related Phenylacetate Compounds
Due to the lack of specific data for this compound, the following table summarizes the biological activities of phenylacetic acid and its derivatives from preclinical studies. This information provides a basis for hypothesizing the potential activity of the cyclopentyl ester.
| Compound Name | Target/Mechanism | Cell Line/Model | Activity Metric | Observed Effect | Reference |
| Phenylacetate | Protein Prenylation Inhibition | Prostatic Carcinoma, Glioblastomas, Malignant Melanoma | Cytostasis | Induced cytostasis and phenotypic reversion. | [1] |
| Phenylacetate | Mevalonate Pyrophosphate Decarboxylase (MPD) Inhibition | PC-3, MCF-7, NIH-3T3, and others | Growth Inhibition | Inhibited cell growth in multiple tumor and non-tumor cell lines. | |
| Sodium Phenylacetate | Nitrogen Scavenging | Urea Cycle Disorder Patients | Ammonia Reduction | Conjugates with glutamine to form phenylacetylglutamine, which is excreted. | [2][3] |
| [(Cycloalkylmethyl)phenyl]acetic acid derivatives | Anti-inflammatory | Carrageenan-induced edema in rats | Edema Inhibition | Showed good anti-inflammatory activity. | [4] |
Experimental Protocols
The following are generalized protocols for experiments that would be relevant for the evaluation of this compound, based on the known activities of related compounds.
Protocol 1: Synthesis of this compound
This protocol describes a standard Fischer esterification method for the synthesis of this compound.
Materials:
-
Phenylacetic acid
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve phenylacetic acid (1 equivalent) and cyclopentanol (1.2 equivalents) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., PC-3 prostate cancer cells).
Materials:
-
PC-3 cells (or other cancer cell line)
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Logical Flow of Drug Discovery and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel compound like this compound.
Potential Mechanism of Action: Phenylacetate
This diagram illustrates the proposed mechanism of action for the phenylacetate moiety, which involves the scavenging of glutamine, leading to a reduction in ammonia and potential anti-cancer effects through the inhibition of protein prenylation.
References
- 1. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and anticancer activity studies of cyclopamine derivatives" by Jianjun Zhang, Massoud Garrossian et al. [digitalcommons.usu.edu]
- 4. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Cyclopentyl Phenylacetate in Perfumery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation techniques for incorporating Cyclopentyl Phenylacetate (B1230308) into perfumes. This document outlines the physicochemical properties, formulation protocols, stability considerations, and sensory evaluation of this fragrance ingredient.
Introduction to Cyclopentyl Phenylacetate
This compound is an ester that possesses a complex and appealing olfactory profile, making it a valuable component in modern perfumery.[1][2][3] Its scent is characterized by floral, honey, and slightly green notes, with a subtle fruity undertone. The versatility of esters allows them to mimic a wide range of natural scents, from fruits to flowers, contributing to their widespread use in fragrance creation.[1][2][3][4]
Odor Profile:
-
Primary: Floral (rose, hyacinth), Honey
-
Secondary: Green, Fruity (apricot-like)
-
Subtle Nuances: Waxy, Powdery
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its effective incorporation into perfume formulations. The following table summarizes its key properties, with a comparison to related phenylacetate esters for context.
| Property | This compound | Phenethyl Phenylacetate | Cyclohexyl Phenylacetate | Pentyl Phenylacetate |
| CAS Number | 5420-99-5[5] | 102-20-5[6] | 42288-75-5[7] | 5137-52-0[8] |
| Molecular Formula | C₁₃H₁₆O₂[5] | C₁₆H₁₆O₂[9] | C₁₄H₁₈O₂ | C₁₃H₁₈O₂ |
| Molecular Weight ( g/mol ) | 204.26[5] | 240.30[9] | 218.29[7] | 206.29 |
| Boiling Point (°C) | Estimated: ~280-300 | 325[9] | 306.67[7] | ~295 |
| LogP (Octanol/Water Partition Coefficient) | Estimated: 3.5-4.0 | 3.93[9] | 4.35[7] | 3.8 |
| Solubility | Soluble in ethanol (B145695) and other common perfume solvents; insoluble in water.[2][10] | Miscible with ethanol, ether, benzene, chloroform.[10] | Insoluble in water.[7] | Soluble in alcohol. |
| Vapor Pressure (mmHg @ 25°C) | Estimated: Low | 0.00053[9] | 0.000677[7] | ~0.001 |
| Stability | Generally stable in alcoholic solutions; potential for hydrolysis under extreme pH conditions.[1][11] | Stable in typical fragrance formulations.[6] | Stable under normal conditions.[7] | Generally stable.[8] |
Note: Some values for this compound and Pentyl Phenylacetate are estimated based on the properties of structurally similar compounds.
Formulation Techniques and Protocols
The successful incorporation of this compound into a perfume formulation requires careful consideration of its properties and compatibility with other ingredients.
3.1. General Handling and Storage
-
Storage: Store in a cool, dark, and dry place in a tightly sealed, inert container (e.g., aluminum or glass) to prevent oxidation and degradation.
-
Handling: Use standard laboratory personal protective equipment (gloves, safety glasses). Ensure good ventilation.
3.2. Experimental Protocol: Incorporation into an Alcoholic Perfume Base
This protocol outlines the steps for creating a simple floral-themed Eau de Toilette (EDT) incorporating this compound.
Materials and Equipment:
-
This compound
-
Perfumer's alcohol (SDA 40B or equivalent)
-
Beakers and graduated cylinders
-
Glass stirring rods
-
Digital scale (accurate to 0.01g)
-
Filter paper
-
Amber glass bottles for storage
-
Other fragrance ingredients (e.g., Phenethyl Alcohol, Benzyl Acetate (B1210297), Linalool, a fixative like Ethylene Brassylate)
Procedure:
-
Preparation of the Fragrance Concentrate:
-
Accurately weigh each fragrance ingredient according to the desired formula. A sample formulation is provided in the table below.
-
Combine the ingredients in a clean glass beaker, starting with the most viscous materials.
-
Gently stir the mixture with a glass rod until a homogenous solution is achieved.
-
| Ingredient | Function | Percentage in Concentrate (%) |
| This compound | Heart Note (Floral, Honey) | 10.0 |
| Phenethyl Alcohol | Heart Note (Rose) | 25.0 |
| Benzyl Acetate | Top/Middle Note (Jasmine, Fruity) | 15.0 |
| Linalool | Top/Middle Note (Floral, Woody) | 20.0 |
| Hedione (Methyl Dihydrojasmonate) | Modifier (Adds radiance) | 15.0 |
| Galaxolide (or other synthetic musk) | Base Note (Fixative) | 10.0 |
| Indole (10% solution) | Modifier (Adds animalic floralcy) | 2.0 |
| Aurantiol (or other Schiff base) | Modifier (Adds depth) | 3.0 |
| Total | 100.0 |
-
Dilution and Maturation:
-
Determine the desired concentration of the final perfume (e.g., 15% for an EDT).
-
Calculate the required amounts of fragrance concentrate and perfumer's alcohol. For a 100mL batch at 15% concentration, you would use 15g of concentrate and 85g of alcohol.
-
Slowly add the fragrance concentrate to the perfumer's alcohol while stirring gently.
-
Transfer the solution to a sealed amber glass bottle.
-
Allow the perfume to mature (macerate) for a minimum of 2-4 weeks in a cool, dark place. This allows the different fragrance molecules to blend and harmonize.[12]
-
-
Chilling and Filtration:
-
After maturation, chill the perfume at a low temperature (e.g., 4°C) for 24-48 hours. This process, known as glaciation, helps to precipitate any waxes or less soluble materials.[13]
-
Filter the chilled perfume through filter paper to remove any sediment, resulting in a clear solution.
-
Bottle the final perfume in its intended packaging.
-
3.3. Stability Considerations
-
pH: Esters can be susceptible to hydrolysis in highly acidic or alkaline conditions.[1][11] Most fine fragrance bases are close to neutral, minimizing this risk.[11]
-
Oxidation: While esters are generally less prone to oxidation than aldehydes or terpenes, the overall stability of the fragrance can be improved by the addition of antioxidants like BHT (Butylated Hydroxytoluene).[11][14]
-
Light: Exposure to UV light can degrade fragrance molecules. The use of opaque or UV-protective packaging is recommended.[15]
-
Color Stability: this compound itself is unlikely to cause significant discoloration. However, interactions with other ingredients, particularly vanillin (B372448) or certain natural extracts, can lead to color changes over time.[13] Stability testing of the final formulation is crucial.
Sensory Evaluation Protocol
A sensory evaluation is essential to understand the olfactory contribution of this compound to the final fragrance.[16][17]
Objective: To assess the olfactory characteristics and performance of a perfume containing this compound.
Panelists:
-
Select a panel of at least 5-10 individuals with a trained or sensitive sense of smell.[18]
-
Panelists should be free from colds, allergies, or other conditions that could affect their olfactory perception.
Procedure:
-
Sample Preparation:
-
Prepare smelling strips dipped in the final perfume and a control sample (the same formulation without this compound).
-
Label the strips with random codes to blind the panelists.
-
-
Evaluation:
-
Present the smelling strips to the panelists in a well-ventilated, odor-neutral room.
-
Instruct panelists to evaluate the samples at different time intervals (e.g., immediately, after 15 minutes, after 1 hour, after 4 hours) to assess the top, middle, and base notes.[12]
-
Provide panelists with a questionnaire to rate various olfactory attributes (e.g., intensity, pleasantness, floral character, greenness, longevity) on a defined scale (e.g., 1-9).
-
Data Analysis:
-
Collect and analyze the data to determine the perceived impact of this compound on the fragrance profile.
-
Use statistical methods to identify significant differences between the test and control samples.
Visualizations
Experimental Workflow for Perfume Formulation
Caption: Workflow for incorporating this compound into a perfume.
Logical Relationships in Fragrance Formulation
Caption: Compatibility of this compound in perfumes.
References
- 1. scentjourner.com [scentjourner.com]
- 2. Why Esters Are Must-have Ingredients In Fragrance [chemicalbull.com]
- 3. What is the role of esters in the perfume industry? - Blog [chemgulf.com]
- 4. Twig - Esters and Perfumes : Twig [twig-world.com]
- 5. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. RIFM fragrance ingredient safety assessment, pentyl phenylacetate, CAS Registry Number 5137-52-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ScenTree - Phenyl ethyl phenyl acetate (CAS N° 102-20-5) [scentree.co]
- 10. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. reddit.com [reddit.com]
- 12. scribd.com [scribd.com]
- 13. orchadia.org [orchadia.org]
- 14. xray.greyb.com [xray.greyb.com]
- 15. researchgate.net [researchgate.net]
- 16. parfums-de-grasse.com [parfums-de-grasse.com]
- 17. researchgate.net [researchgate.net]
- 18. media.timtul.com [media.timtul.com]
Application Notes and Protocols for the Quantitative Analysis of Cyclopentyl Phenylacetate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl phenylacetate (B1230308) is an ester with applications in various industries, including fragrances and pharmaceuticals. Its accurate quantification in complex matrices such as cosmetics, environmental samples, or biological fluids is crucial for quality control, safety assessment, and pharmacokinetic studies. This document provides detailed protocols for the quantitative analysis of Cyclopentyl phenylacetate using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust starting points for method development and validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is essential for developing effective analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |
| Molecular Weight | 204.26 g/mol | [1] |
| IUPAC Name | cyclopentyl 2-phenylacetate | [1] |
| CAS Number | 5420-99-5 | [1][2] |
| Boiling Point | 295 °C at 760 mmHg | [2] |
| Flash Point | 124.7 °C | [2] |
| Density | 1.07 g/cm³ | [2] |
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection is a widely used technique for the quantification of aromatic compounds. The phenyl group in this compound allows for sensitive UV detection. This method is suitable for routine quality control analysis.
Illustrative Quantitative Data
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are illustrative and should be confirmed during in-house method validation.
| Parameter | Illustrative Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | ~ 6.5 min |
Experimental Protocol: HPLC-UV
This protocol is a starting point and may require optimization based on the specific matrix and available instrumentation.
3.2.1. Instrumentation and Materials
-
HPLC System: Equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents: HPLC grade acetonitrile, methanol (B129727), and water. Phosphoric acid.
-
Reference Standard: this compound (>99% purity).
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-1 min: 50% B1-8 min: 50% to 90% B8-10 min: 90% B10.1-12 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
3.2.3. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples (e.g., lotions, water-based formulations), take 1 mL of the sample and add it to a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method Workflow
Quantitative Analysis by GC-MS
Gas Chromatography-Mass Spectrometry offers high selectivity and sensitivity, making it ideal for the analysis of volatile and semi-volatile compounds in complex matrices. It is particularly useful for identifying and quantifying fragrance components in cosmetic and environmental samples.[3][4][5]
Illustrative Quantitative Data
The following table summarizes the expected performance characteristics of the GC-MS method in Selected Ion Monitoring (SIM) mode. These values are illustrative and should be confirmed during in-house method validation.
| Parameter | Illustrative Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.002 µg/mL |
| Limit of Quantification (LOQ) | 0.007 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Retention Time | ~ 12.8 min |
Experimental Protocol: GC-MS
This protocol is a starting point and may require optimization based on the specific matrix and available instrumentation.
4.2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: GC grade hexane, methanol, and anhydrous sodium sulfate.
-
Reference Standard: this compound (>99% purity).
-
Internal Standard (IS): A suitable compound not present in the sample, e.g., Benzyl Benzoate.
4.2.2. Chromatographic and MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 91[1] |
| Qualifier Ions | m/z 69, 102[1] |
4.2.3. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and 10 mg of the internal standard (e.g., Benzyl Benzoate) and dissolve in 10 mL of hexane in separate volumetric flasks.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of each primary stock solution to 10 mL with hexane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with hexane to cover the expected concentration range of the samples. Add a constant amount of the internal standard to each calibration level.
-
Sample Preparation (Direct Dilution for Oily Matrices):
-
Accurately weigh approximately 0.1 g of the sample (e.g., perfume, oil-based cream) into a 10 mL volumetric flask.
-
Add a known amount of the internal standard.
-
Dilute to volume with hexane.
-
Vortex for 1 minute.
-
If necessary, centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a GC vial for analysis.
-
GC-MS Method Workflow
Conclusion
The HPLC-UV and GC-MS methods described provide robust frameworks for the quantitative analysis of this compound in complex mixtures. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is well-suited for routine quality control with higher concentrations, while the GC-MS method offers superior sensitivity and selectivity for trace-level analysis in complex matrices. Both protocols should be thoroughly validated in-house to ensure they meet the specific requirements of the intended application.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentyl Phenylacetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of Cyclopentyl Phenylacetate (B1230308) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Cyclopentyl Phenylacetate?
The primary methods for synthesizing this compound involve the formation of an ester bond between phenylacetic acid and cyclopentanol (B49286). The most common laboratory techniques are:
-
Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction between phenylacetic acid and cyclopentanol. It is a cost-effective method but can be limited by the reaction equilibrium.[1][2]
-
Steglich Esterification: A mild, high-yield method that uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst.[3][4] This method is ideal for substrates that are sensitive to acidic conditions.[5]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to convert the alcohol into a good leaving group for substitution by the carboxylate. It is known for its mild conditions and inversion of stereochemistry at the alcohol's chiral center.[6][7][8]
-
Transesterification: Involves reacting a more common ester of phenylacetic acid (like methyl or ethyl phenylacetate) with cyclopentanol in the presence of a catalyst to exchange the alcohol group.[9]
Q2: My Fischer Esterification yield is low. What is the most likely cause?
Low yield in Fischer esterification is typically due to its reversible nature. The reaction between phenylacetic acid and cyclopentanol produces water as a byproduct. As water accumulates, it can hydrolyze the ester back into the starting materials, shifting the equilibrium away from the desired product.[10][11] With a 1:1 molar ratio of reactants, the yield may only reach around 70%; however, this can be increased to over 90% by addressing the equilibrium.[12]
Q3: How can I shift the reaction equilibrium to favor product formation in Fischer Esterification?
According to Le Chatelier's principle, the equilibrium can be shifted towards the product side in two main ways:
-
Use of an Excess Reactant: Employing a large excess of one reactant, typically the less expensive one (in this case, cyclopentanol), drives the reaction forward.[12][13]
-
Water Removal: Actively removing water as it is formed is a highly effective strategy.[10][14] This can be accomplished by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to continuously remove the water-toluene azeotrope from the reaction.[10][13]
-
Dehydrating Agents: Adding molecular sieves to the reaction mixture or using concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[10][11][14]
-
Q4: What are potential side reactions that can lower my yield?
Several side reactions can compete with the desired ester formation:
-
Dehydration of Cyclopentanol: Under strong acid catalysis and high temperatures, cyclopentanol can dehydrate to form cyclopentene (B43876) or undergo intermolecular dehydration to form dicyclopentyl ether.[10][13]
-
N-Acylurea Formation (Steglich Esterification): The O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol. The use of a DMAP catalyst is crucial to suppress this side reaction by acting as a more efficient acyl transfer agent.[4][15]
-
Nucleophilic Attack by Azodicarboxylate (Mitsunobu Reaction): If the phenylacetic acid is not sufficiently acidic or the reaction conditions are not optimized, the azodicarboxylate reagent (DEAD/DIAD) can act as a nucleophile, leading to byproducts.[7]
Q5: When should I choose Steglich or Mitsunobu reaction over Fischer Esterification?
While Fischer esterification is often the first choice due to simplicity and low cost, the Steglich or Mitsunobu reactions are preferred under certain circumstances:
-
Acid-Sensitive Substrates: If either the phenylacetic acid or cyclopentanol derivatives contain functional groups that are unstable in strong acid, the neutral and mild conditions of the Steglich and Mitsunobu reactions are advantageous.[3][16]
-
Sterically Hindered Reactants: For sterically demanding alcohols, the Steglich esterification is particularly effective and can provide high yields where the Fischer method might be too slow or inefficient.[15]
-
Stereochemical Control: The Mitsunobu reaction proceeds with a clean Sₙ2 inversion of configuration at the alcohol's stereocenter.[6][8] If a specific stereoisomer of this compound is desired from a chiral cyclopentanol starting material, the Mitsunobu reaction is the superior choice.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation Detected by TLC/GC
| Possible Cause | Troubleshooting & Optimization Steps |
| Equilibrium Limitation (Fischer) | The reaction has reached equilibrium with significant starting material remaining.[10] |
| Solution: Implement strategies to shift the equilibrium. Use a 3-5 fold excess of cyclopentanol or remove water using a Dean-Stark apparatus or molecular sieves.[12][13] | |
| Inactive or Insufficient Catalyst | The acid catalyst (e.g., H₂SO₄) may be old or hydrated. For Steglich, the coupling reagents may have degraded.[10] |
| Solution: Use fresh, anhydrous catalyst. For Fischer, typical loading is 1-5 mol%. For Steglich, use 1.1-1.5 equivalents of DCC/EDC and 0.1-0.2 equivalents of DMAP. | |
| Low Reaction Temperature | The reaction rate is too slow to reach completion in the allotted time. |
| Solution: Ensure the reaction is heated to the appropriate temperature (e.g., reflux for Fischer).[13] Monitor progress over a longer time period. | |
| Presence of Water in Reagents | Trace amounts of water in starting materials or solvents can inhibit the reaction, especially in Fischer and Steglich methods.[14] |
| Solution: Use anhydrous solvents and ensure starting materials are dry. Dry cyclopentanol over a drying agent if necessary. |
Problem 2: Product is Formed, but Isolated Yield is Poor
| Possible Cause | Troubleshooting & Optimization Steps |
| Product Loss During Workup | The product may be lost during aqueous washes or extractions. Emulsions can form, making separation difficult.[10][17] |
| Solution: Minimize the number of aqueous washes. To break emulsions, add brine (saturated NaCl solution). Ensure complete extraction by performing multiple extractions with the organic solvent. | |
| Difficult Purification | Byproducts from Steglich (dicyclohexylurea, DCU) or Mitsunobu (triphenylphosphine oxide, TPPO) reactions co-elute or are difficult to separate from the product.[18] |
| Solution: For DCU, filter the reaction mixture before workup (DCU is often insoluble in solvents like dichloromethane (B109758) or ethyl acetate). If DCU remains, it can sometimes be removed by precipitation from a nonpolar solvent at low temperature. For TPPO, column chromatography is often required. Using modified reagents can also simplify byproduct removal.[7] | |
| Incomplete Reaction | The reaction was stopped prematurely before reaching maximum conversion. |
| Solution: Monitor the reaction closely using TLC or GC until the starting material spot has disappeared or is no longer diminishing. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical reaction conditions and expected yields for the synthesis of esters similar to this compound.
| Method | Key Reagents | Catalyst | Solvent | Temperature (°C) | Typical Yield | Key Advantages & Disadvantages |
| Fischer Esterification | Phenylacetic Acid, Cyclopentanol | H₂SO₄ or p-TsOH | Toluene (with Dean-Stark) or excess Cyclopentanol | 80-140 (Reflux) | 60-95%[12][13] | (+): Inexpensive, simple. (-): Equilibrium-limited, harsh conditions. |
| Steglich Esterification | Phenylacetic Acid, Cyclopentanol, DCC/EDC | DMAP (catalytic) | DCM, THF | 0 - Room Temp | >80%[3][19] | (+): Mild, high yield. (-): Expensive reagents, byproduct removal. |
| Mitsunobu Reaction | Phenylacetic Acid, Cyclopentanol, PPh₃, DEAD/DIAD | None | THF, Diethyl Ether | 0 - Room Temp | 70-90%[16] | (+): Very mild, stereochemical inversion. (-): Reagent toxicity, complex purification. |
| Zr-Catalyzed Esterification | Phenylacetic Acid, 2-Phenylethanol | Zr(Cp)₂(CF₃SO₃)₂ | Benzotrifluoride | 80 | 95%[1] | (+): High yield, moisture tolerant. (-): Requires specific metal catalyst. |
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add phenylacetic acid (1.0 eq), cyclopentanol (1.5 eq), p-toluenesulfonic acid (p-TsOH, 0.05 eq), and toluene (enough to fill the flask and the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the trap, with the denser water separating to the bottom. Continue refluxing until no more water is collected (typically 2-6 hours).[10][13]
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove the acid catalyst and unreacted phenylacetic acid), and finally with brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the toluene solvent using a rotary evaporator. Purify the crude ester by vacuum distillation to obtain pure this compound.
Protocol 2: Steglich Esterification
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenylacetic acid (1.0 eq), cyclopentanol (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and anhydrous dichloromethane (DCM). Stir the mixture until all solids dissolve.
-
Reaction: Cool the flask to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM. A white precipitate (dicyclohexylurea, DCU) will begin to form.[4] Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash the solid with a small amount of DCM. Combine the filtrates and transfer to a separatory funnel.
-
Purification: Wash the organic solution sequentially with dilute HCl (to remove DMAP), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[3]
Protocol 3: Mitsunobu Reaction
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve phenylacetic acid (1.5 eq), cyclopentanol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).[20]
-
Reaction: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[20] The order of addition can be critical; if this fails, pre-forming the betaine (B1666868) by adding DEAD/DIAD to PPh₃ first may yield better results.[7] After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Purification: Remove the solvent via rotary evaporation. The primary byproducts are triphenylphosphine oxide (TPPO) and the hydrazine (B178648) derivative. Purification is typically achieved by column chromatography on silica (B1680970) gel to separate the desired ester from these byproducts.
Mandatory Visualizations
Caption: A logical guide to troubleshooting low product yield.
Caption: Decision tree for selecting an appropriate synthesis method.
References
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Ester synthesis by transesterification [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Video: Esterification - Prep [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. quora.com [quora.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. organic-synthesis.com [organic-synthesis.com]
Identifying and minimizing byproducts in Cyclopentyl phenylacetate synthesis
Technical Support Center: Synthesis of Cyclopentyl Phenylacetate (B1230308)
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Cyclopentyl Phenylacetate. The primary focus is on identifying and minimizing byproducts commonly formed during Fischer esterification, the standard method for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Fischer esterification?
A1: During the acid-catalyzed reaction between phenylacetic acid and cyclopentanol (B49286), several byproducts can form. Identifying these is the first step toward minimizing them.
-
Water: This is the stoichiometric byproduct of the esterification reaction itself.[1][2] Its presence can limit the reaction yield by shifting the equilibrium back toward the starting materials.[3]
-
Unreacted Starting Materials: Due to the reversible nature of the Fischer esterification, unreacted phenylacetic acid and cyclopentanol will likely be present in the crude product mixture.[1]
-
Dicyclopentyl Ether: Under acidic conditions and heat, secondary alcohols like cyclopentanol can undergo intermolecular dehydration to form a symmetric ether.
-
Degradation Products: Aggressive reaction conditions, such as high temperatures or the use of a harsh catalyst like concentrated sulfuric acid, can cause charring or decomposition of the organic materials, leading to discolored, high-molecular-weight impurities.[4]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields are a common issue with Fischer esterification primarily because the reaction is an equilibrium process.[1][5] To improve the yield, the equilibrium must be shifted toward the product side, in accordance with Le Châtelier's Principle.[6]
| Potential Cause | Recommended Solution | Quantitative Impact (Example) |
| Equilibrium Limitation | Use a large excess of one reactant. Cyclopentanol is typically used in excess as it can be more easily removed during purification.[1] | Using a 10-fold excess of alcohol can increase ester yield at equilibrium from ~65% to 97%.[1] |
| Water Inhibition | Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or by adding a dehydrating agent such as 3Å or 4Å molecular sieves to the reaction mixture.[4][7] | Continuous removal of water drives the reaction to completion, significantly boosting the yield.[6] |
| Insufficient Catalyst | Ensure an adequate amount of an acid catalyst is used. Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) in catalytic amounts (1-5 mol%).[4][7] | A sufficient concentration of catalyst is required to effectively protonate the carboxylic acid and accelerate the reaction.[3] |
| Inadequate Reaction Time/Temp | Ensure the reaction is heated at a suitable temperature (e.g., reflux) for a sufficient duration (typically 1-10 hours) to reach equilibrium.[3][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC). | Reactions that have not reached equilibrium will inherently have lower yields. |
Q3: The final product is dark or discolored. What causes this and how can I prevent it?
A3: Discoloration or charring is typically a sign of product or reactant degradation caused by overly aggressive reaction conditions.
-
Cause: The use of strong, concentrated mineral acids like H₂SO₄, especially at high reflux temperatures, can oxidize and decompose the organic compounds.[4]
-
Prevention:
-
Use a Milder Catalyst: Consider using p-toluenesulfonic acid (TsOH), which is a solid and often considered a milder alternative to concentrated sulfuric acid.[7]
-
Control Temperature: Maintain the minimum temperature required for a reasonable reaction rate. Avoid excessive heating.
-
Use Solid Acid Catalysts: For easier separation and potentially milder conditions, solid acid catalysts like Amberlyst-15 can be employed.[4]
-
Q4: How can I identify the byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential for identifying impurities and assessing the purity of the final product.[8]
| Technique | Observable Indication of Impurity | Byproduct/Impurity Identified |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Peaks other than the main product peak in the chromatogram. Mass spectra of these peaks can be compared to libraries for identification.[9] | Unreacted starting materials, dicyclopentyl ether, and other volatile impurities. |
| ¹H & ¹³C NMR Spectroscopy | Uncharacteristic signals in the spectra that do not correspond to this compound.[8] For example, a broad singlet around 11-12 ppm in ¹H NMR indicates residual carboxylic acid. | Unreacted phenylacetic acid, unreacted cyclopentanol, and structural isomers. |
| Infrared (IR) Spectroscopy | A broad absorption band around 2500-3300 cm⁻¹ suggests the O-H stretch of a carboxylic acid dimer, indicating unreacted phenylacetic acid.[9] | Residual phenylacetic acid. |
| Karl Fischer Titration | Quantification of water content in the final product.[8] | Residual water. |
Q5: What is the best way to remove unreacted starting materials after the reaction?
A5: A standard aqueous work-up procedure is effective for removing unreacted acid and excess alcohol.
-
Neutralization: After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove unreacted phenylacetic acid. The acid will convert to its water-soluble sodium salt.
-
Water Wash: Subsequently, wash the organic layer with water and then with brine (saturated NaCl solution) to remove the excess, water-soluble cyclopentanol and any remaining inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: After filtration to remove the drying agent, the solvent is removed under reduced pressure. The crude ester can then be purified by vacuum distillation or silica (B1680970) gel column chromatography to separate it from non-volatile impurities and other byproducts like dicyclopentyl ether.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol employs a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.
Materials:
-
Phenylacetic acid
-
Cyclopentanol (3 equivalents)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 equivalents)
-
Toluene
-
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
To a round-bottom flask, add phenylacetic acid, cyclopentanol (3 eq.), and toluene (approx. 2 mL per gram of phenylacetic acid).
-
Add p-toluenesulfonic acid monohydrate (0.05 eq.) to the mixture.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue reflux until no more water is collected in the trap (typically 3-6 hours).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature before proceeding with the work-up.
Protocol 2: Byproduct Identification by GC-MS
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject the sample into the GC-MS system.
-
Analysis:
-
Chromatogram: Identify the major peak corresponding to this compound based on its retention time. Other peaks represent byproducts or unreacted starting materials.
-
Mass Spectra: Obtain the mass spectrum for each peak. The molecular ion peak (M+) for this compound is expected at m/z 204.26.[9]
-
Fragmentation: Analyze the fragmentation patterns. A characteristic fragment for phenylacetate esters is often seen at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺).[10] The cyclopentyl group may show a fragment at m/z 69.[11]
-
Library Search: Compare the obtained mass spectra with a reference library (e.g., NIST) to confirm the identity of the product and identify impurities.
-
Visualized Workflows
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Identity determination and purity testing [chemcon.com]
- 9. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. whitman.edu [whitman.edu]
- 11. caymanchem.com [caymanchem.com]
Troubleshooting peak tailing in HPLC purification of Cyclopentyl phenylacetate
Topic: Troubleshooting Peak Tailing in the Purification of Cyclopentyl Phenylacetate (B1230308)
This guide provides a structured approach to diagnosing and resolving peak tailing issues encountered during the HPLC purification of Cyclopentyl phenylacetate, a neutral, non-polar compound.
Troubleshooting Guide
Q1: My chromatogram for this compound shows significant peak tailing. What are the most likely causes?
Peak tailing for a neutral compound like this compound is typically due to physical issues within the HPLC system or column, or non-ideal interactions with the stationary phase. The primary causes can be categorized as either physical problems or chemical/secondary interaction problems.[1]
-
Physical Problems: These issues often affect all peaks in the chromatogram and include extra-column dead volume, column voids, or a blocked frit.[1][2]
-
Chemical/Secondary Interactions: These are specific to the analyte and stationary phase. While less common for neutral compounds, they can still occur due to column contamination, degradation, or sample overload.[3][4]
A logical workflow is essential for efficiently identifying the root cause.
Caption: A step-by-step workflow for diagnosing peak tailing.
Q2: How do I investigate physical problems like extra-column volume or a column void?
If all peaks in your chromatogram, including a reliable standard, are tailing, a physical problem is the most probable cause.[1]
-
Extra-Column Volume: This is caused by excessive or poorly connected tubing between the injector, column, and detector.[5][6] Systematically check all fittings to ensure they are snug and that the tubing is cut flat and fully seated. Use tubing with the narrowest possible internal diameter suitable for your system.
-
Column Void: A void can form at the head of the column due to settling of the packing material, often caused by pressure shocks or operating at an inappropriate pH.[1][4] A sign of a void is a sudden drop in backpressure accompanied by broad and tailing peaks.[3][7] You can try reversing the column and flushing it with a strong solvent to wash away any particulates that might be causing a blockage at the inlet frit.[4] However, if a significant void has formed, the column will likely need to be replaced.
Q3: My standard peak looks fine, but this compound still tails. What should I check next?
This indicates an issue specific to your analyte or its interaction with the column. For a neutral compound, the most common causes are sample overload, column contamination, or an incompatible sample solvent.
-
Sample Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[8][9] Mass overload often results in a "right-triangle" peak shape.[10] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you are experiencing overload.[10][11]
-
Column Contamination: Strongly retained impurities from previous injections can build up on the column, creating active sites that cause secondary interactions and lead to tailing.[3][12] Running a column regeneration protocol is recommended.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause band broadening and peak distortion.[5][13] Whenever possible, dissolve your sample in the mobile phase itself or a weaker solvent.[13]
Data Presentation
The table below illustrates the effect of sample concentration on the USP Tailing Factor (Tf) and resolution (Rs) between two hypothetical peaks, demonstrating the impact of mass overload. A Tf value > 1.2 is generally considered to be tailing.[5]
| Injection Number | Sample Conc. (mg/mL) | Injection Vol. (µL) | USP Tailing Factor (Tf) | Resolution (Rs) | Observation |
| 1 | 0.1 | 10 | 1.15 | 2.1 | Symmetrical peak, good resolution. |
| 2 | 1.0 | 10 | 1.45 | 1.6 | Moderate tailing, reduced resolution. |
| 3 | 5.0 | 10 | 1.90 | 1.2 | Severe tailing, poor resolution (co-elution risk). |
| 4 | 0.5 | 10 | 1.25 | 1.9 | Tailing improves after dilution. |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration (for a C18 Column)
This procedure is designed to remove strongly retained contaminants from a reversed-phase column.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Buffer Wash: Flush the column with the mobile phase composition but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for at least 20 column volumes. This removes precipitated salts.[14]
-
Organic Wash (Non-polar contaminants): Flush with 100% Acetonitrile or Methanol for 20-30 column volumes.
-
Strong Solvent Wash (Strongly retained contaminants): Flush with Isopropanol (IPA) for 20-30 column volumes.[14]
-
Return to Mobile Phase: Gradually re-introduce the initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase.[14] Step back down through the sequence (e.g., IPA -> Acetonitrile -> Mobile Phase).
-
Equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
Protocol 2: Sample Overload Study
This protocol helps determine if mass or volume overload is the cause of peak tailing.
-
Prepare Stock Solution: Create a stock solution of your this compound sample at the highest concentration you would typically use.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:50). Ensure the diluent is the mobile phase or a weaker solvent.
-
Constant Volume Injections: Inject a constant volume (e.g., 10 µL) of each dilution, starting from the most dilute and working up to the stock solution.
-
Analyze Peak Shape: Compare the chromatograms. Note the concentration at which the tailing factor begins to exceed 1.2. If peak shape improves significantly upon dilution, mass overload is confirmed.[11][15]
-
Constant Concentration Injections (Optional): To check for volume overload, inject increasing volumes (e.g., 5 µL, 10 µL, 20 µL, 50 µL) of a moderately concentrated solution. Volume overload typically causes symmetrical peak broadening before tailing becomes severe.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should it not typically show strong peak tailing?
This compound is an ester and is a neutral organic compound.[16] The most common cause of severe peak tailing in reversed-phase HPLC is the secondary interaction between basic analytes (e.g., those with amine groups) and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[2][4][17] Since this compound is neutral, it is not prone to these strong ionic interactions, meaning any observed tailing is more likely due to other factors.[1]
Q2: Could the mobile phase pH be a factor, even for a neutral compound?
While the pH of the mobile phase does not affect the ionization state of this compound, it can influence the stationary phase. Operating at a low pH (e.g., pH 2.5-3.0) can suppress the ionization of residual silanol groups on the column packing, minimizing any potential secondary interactions that could contribute to tailing.[2][18][19] If you suspect column degradation is exposing more silanols, adjusting the pH may offer a slight improvement.
Q3: Can using a guard column help with peak tailing?
Yes, a guard column is a highly effective preventative measure. It is a short, disposable column installed before the main analytical column. It traps strongly retained impurities and particulates from the sample, protecting the analytical column from contamination and premature degradation, which are known causes of peak tailing.[15][20] If your peak shape degrades over a series of injections, replacing the guard column is a cost-effective first step before replacing the more expensive analytical column.[20]
Q4: When is it time to replace my HPLC column?
You should consider replacing your column when you observe irreversible performance degradation that cannot be resolved through troubleshooting.[12] Key indicators include:
-
Persistent peak tailing or splitting that does not improve after thorough flushing and regeneration.[13][21]
-
A significant and permanent loss of resolution or theoretical plates.[7]
-
Chronically high backpressure that cannot be resolved by flushing or changing the inlet frit.[3][7]
-
The formation of a significant void at the column inlet.[4]
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. What happens when a column deteriorates?ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. bvchroma.com [bvchroma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. uhplcs.com [uhplcs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. lctsbible.com [lctsbible.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. waters.com [waters.com]
- 21. biorelevant.com [biorelevant.com]
Optimizing reaction conditions for the esterification of phenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of ester in the esterification of phenylacetic acid?
A1: The key factors influencing ester yield are the choice of catalyst, the molar ratio of reactants, reaction temperature, reaction time, and the effective removal of water, a byproduct of the reaction.[1][2][3] The selection of an appropriate solvent also plays a significant role.[1]
Q2: How can I shift the reaction equilibrium to favor the formation of the ester?
A2: To drive the equilibrium towards the product side, you can either use an excess of one of the reactants, typically the alcohol, or continuously remove water as it is formed during the reaction.[2][3][4] A Dean-Stark apparatus is commonly used for azeotropic removal of water when the reaction is run in a solvent like toluene (B28343).[3]
Q3: What types of catalysts are effective for the esterification of phenylacetic acid?
A3: A variety of catalysts can be used, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, and heterogeneous catalysts such as zeolites (e.g., H-β zeolite), ion-exchange resins (e.g., Amberlyst-15), and metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-montmorillonite).[1][2][5][6] Heterogeneous catalysts are often preferred as they are reusable and can lead to simpler product purification.[1][6]
Q4: How do I monitor the progress of the reaction?
A4: The progress of the esterification reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] These methods allow you to track the consumption of the reactants and the formation of the ester product over time.
Q5: What are common methods for purifying the final ester product?
A5: After the reaction, the mixture can be worked up to isolate the ester. A common procedure involves washing the reaction mixture with a 5% sodium hydroxide (B78521) or sodium carbonate solution to remove unreacted phenylacetic acid.[1][7] The organic layer is then typically washed with water and a saturated brine solution, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Ester Conversion | Inactive Catalyst: The catalyst may have lost its activity. | - For heterogeneous catalysts, try regenerating or using a fresh batch. - For homogeneous acid catalysts, ensure they are not neutralized and are of the correct concentration. |
| Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. | - Monitor the reaction over a longer period using TLC or GC. - Gradually increase the reaction temperature, but be cautious of potential side reactions at excessively high temperatures.[3][6] | |
| Presence of Water: Water in the reactants or solvent can inhibit the reaction.[3] | - Ensure all reagents and solvents are anhydrous. - Use a Dean-Stark apparatus or a drying agent to remove water formed during the reaction.[3] | |
| Formation of Byproducts | High Reaction Temperature: Elevated temperatures can lead to decomposition or side reactions.[6] | - Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. |
| Catalyst-Induced Side Reactions: Some catalysts may promote unwanted reactions. | - Consider switching to a milder or more selective catalyst. | |
| Difficulty in Product Isolation | Incomplete Removal of Acid: Unreacted phenylacetic acid remains in the product. | - Perform an alkaline wash (e.g., with 5% aqueous sodium carbonate) to remove the acidic impurity.[7] |
| Emulsion Formation During Workup: The aqueous and organic layers do not separate cleanly. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Experimental Protocols
Protocol 1: Esterification using a Heterogeneous Catalyst (Al³⁺-montmorillonite nanoclay)
This protocol is adapted from a study on the liquid phase esterification of phenylacetic acid with p-cresol (B1678582).[1]
Materials:
-
Phenylacetic acid (PA)
-
p-Cresol (p-C)
-
Al³⁺-montmorillonite nanoclay catalyst
-
Toluene
-
5% Sodium Hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 ml round-bottom flask equipped with a reflux condenser, combine 25 mmol of phenylacetic acid, 100 mmol of p-cresol (1:4 molar ratio), and 0.75 g of the Al³⁺-montmorillonite nanoclay catalyst.[1]
-
Add 30 ml of toluene as the solvent.
-
Heat the mixture to reflux and maintain for 6 hours.[1]
-
After cooling to room temperature, filter the mixture to separate the catalyst. Wash the catalyst with a small amount of toluene.
-
Transfer the filtrate to a separating funnel and wash with 5% NaOH solution to remove unreacted phenylacetic acid.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude p-cresyl phenyl acetate.
Protocol 2: Esterification using Microwave Irradiation (H-β Zeolite Catalyst)
This protocol is based on a kinetic study of the esterification of phenylacetic acid with p-cresol under microwave heating.[2]
Materials:
-
Phenylacetic acid (PAA)
-
p-Cresol (PC)
-
H-β zeolite catalyst
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reactor vessel, combine phenylacetic acid and p-cresol in a 1:2 molar ratio.[2]
-
Add the H-β zeolite catalyst (e.g., 100 mg).[2]
-
Subject the mixture to microwave irradiation at a set temperature (e.g., 463 K) for a specified time (e.g., 10 minutes).[2]
-
After the reaction, cool the mixture and dissolve it in a suitable organic solvent.
-
Filter to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to isolate the ester.
Data Presentation
Table 1: Effect of Molar Ratio of Phenylacetic Acid (PA) to p-Cresol (p-C) on Ester Yield
| Molar Ratio (PA:p-C) | Catalyst | Reaction Time (h) | Solvent | Yield (%) | Reference |
| 1:1 | Al³⁺-montmorillonite | 6 | Toluene | 38 | [1] |
| 1:2 | Al³⁺-montmorillonite | 6 | Toluene | 45 | [1] |
| 1:3 | Al³⁺-montmorillonite | 6 | Toluene | 52 | [1] |
| 1:4 | Al³⁺-montmorillonite | 6 | Toluene | 58 | [1] |
Table 2: Effect of Different Solvents on Ester Yield
| Solvent | Catalyst | Molar Ratio (PA:p-C) | Reaction Time (h) | Yield (%) | Reference |
| Toluene | Al³⁺-montmorillonite | 1:4 | 6 | 58 | [1] |
| Benzene | Al³⁺-montmorillonite | 1:4 | 6 | 55 | [1] |
| Chlorobenzene | Al³⁺-montmorillonite | 1:4 | 6 | 50 | [1] |
| 1,4-Dioxane | Al³⁺-montmorillonite | 1:4 | 6 | 42 | [1] |
Table 3: Comparison of Different Catalysts for the Esterification of Phenylacetic Acid with p-Cresol
| Catalyst | Molar Ratio (PA:p-C) | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Al³⁺-montmorillonite | 1:4 | 6 | Reflux | 58 | [1] |
| Zn²⁺-montmorillonite | 1:4 | 6 | Reflux | 42 | [1] |
| Fe³⁺-montmorillonite | 1:4 | 6 | Reflux | 15 | [1] |
| Cu²⁺-montmorillonite | 1:4 | 6 | Reflux | 21 | [1] |
| Mn²⁺-montmorillonite | 1:4 | 6 | Reflux | 11 | [1] |
| Amberlyst-15 | (Excess Alcohol) | 6 | 110°C | ~80 | [5][6] |
| H-β Zeolite (Microwave) | 1:2 | 10 min | 463 K | ~35-38 | [2] |
Visualizations
Caption: General experimental workflow for the esterification of phenylacetic acid.
Caption: Troubleshooting logic for addressing low ester yield in experiments.
References
- 1. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Show how Fischer esterification might be used to form the followi... | Study Prep in Pearson+ [pearson.com]
- 5. [PDF] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Solved Fischer's esterification of phenylacetic acid with | Chegg.com [chegg.com]
Technical Support Center: Purification of Cyclopentyl Phenylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with residual acid in Cyclopentyl phenylacetate (B1230308) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude Cyclopentyl phenylacetate is acidic after synthesis. Why is this, and how do I remove the residual acid?
A1: Residual acidity is common after synthesizing this compound, especially via Fischer esterification, which uses an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[1][2] This catalyst, along with any unreacted phenylacetic acid, must be removed. The most common method is a liquid-liquid extraction procedure involving washing the organic layer with a mild aqueous base.[2][3][4]
Common issues and solutions include:
-
Insufficient Washing: A single wash may not be enough. Multiple washes with a basic solution are often necessary.[5]
-
Incorrect Base Selection: A saturated sodium bicarbonate (NaHCO₃) solution is a good first choice as it is mild and reacts with strong acids to produce CO₂, which is easily observed.[3] For more stubborn acidic impurities, a dilute sodium carbonate (Na₂CO₃) solution can be used.[6]
-
Poor Phase Separation: Emulsions can form during washing, trapping acidic components in the organic layer. Adding brine (a saturated aqueous solution of NaCl) can help break emulsions and improve phase separation.[5][6]
Q2: How can I confirm that all the residual acid has been removed?
A2: There are several methods to verify the removal of acidic residues:
-
pH Testing of the Aqueous Layer: After the final basic wash, test the pH of the aqueous layer with pH paper or a pH meter. A neutral or slightly basic pH (7-8) indicates that the acid has been neutralized and removed from the organic product layer.
-
Effervescence Cessation: When using sodium bicarbonate or carbonate, the reaction with acid produces carbon dioxide gas (effervescence). Continue washing until no more gas is evolved upon addition of the basic solution.[3]
-
Titration: For quantitative assessment, you can determine the acid index (or acid number) of the final product. This involves titrating a sample of the ester against a standardized solution of potassium hydroxide (B78521) (KOH).[7][8] This is a highly accurate method used in quality control to ensure the product meets specific purity standards.
Q3: What are the differences between using sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) for neutralization?
A3: Both are effective, but they have different strengths and handling characteristics.
-
Sodium Bicarbonate (NaHCO₃): This is a weaker base, making it ideal for neutralizing strong acid catalysts without promoting hydrolysis of the desired ester product. Its reaction with acid produces CO₂ gas, providing a visual indicator that neutralization is occurring.[3]
-
Sodium Carbonate (Na₂CO₃): This is a stronger base and can be more effective at removing residual carboxylic acids. However, its higher basicity increases the risk of saponification (hydrolysis) of the ester product, especially if left in contact for extended periods or at elevated temperatures. It is typically used in a dilute solution (e.g., 10%).[6]
Q4: I've performed several basic washes, but my product is still not pure. What are the next steps?
A4: If acidic impurities have been removed but other impurities remain, further purification is necessary.
-
Drying: After aqueous washes, the organic layer will be saturated with water. Use a drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water before solvent evaporation.[2][4][9]
-
Distillation: For non-heat-sensitive esters, distillation (often under reduced pressure) is an excellent method to separate the this compound from less volatile or non-volatile impurities.[6][10]
-
Column Chromatography: If distillation is not feasible or effective, silica (B1680970) gel column chromatography can be used to separate the target compound from impurities with different polarities.[1][11]
Data Presentation
Table 1: Comparison of Common Neutralizing Agents
| Neutralizing Agent | Concentration | Key Advantages | Key Disadvantages | Best For |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Mild base, minimizes risk of ester hydrolysis; CO₂ evolution is a useful visual cue. | May require multiple washes for complete neutralization of carboxylic acids. | Neutralizing strong mineral acid catalysts (e.g., H₂SO₄) and general workup procedures.[2][3] |
| Sodium Carbonate (Na₂CO₃) | 5-10% Aqueous | Stronger base, more effective for removing residual carboxylic acids. | Higher risk of saponifying (hydrolyzing) the ester product.[6] | Cases where residual phenylacetic acid is difficult to remove with bicarbonate alone.[5][6] |
| Water (H₂O) | N/A | Removes water-soluble acids and salts. | Ineffective at removing organic acids or esters. | Initial washes to remove the bulk of water-soluble impurities.[2] |
| Brine (Saturated NaCl) | Saturated Aqueous | Helps break emulsions, reduces the solubility of the organic product in the aqueous layer. | Does not neutralize acids. | Final wash step to aid phase separation and pre-dry the organic layer.[4][5] |
Experimental Protocols
Protocol 1: Standard Aqueous Wash for Acid Removal
-
Initial Setup: Transfer the crude reaction mixture containing this compound into a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether.[2]
-
Water Wash (Optional): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake gently for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.
-
Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A volume equal to that of the organic layer is recommended.
-
Venting and Mixing: Stopper the funnel and immediately invert and vent to release the pressure from the CO₂ gas produced. Shake gently, with frequent venting, for 2-3 minutes.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the bicarbonate wash (steps 3-5) until no more gas evolution is observed.
-
Brine Wash: Perform a final wash with an equal volume of brine to remove residual water and break any emulsions.[4][5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The solution should be clear, not cloudy.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. The solvent can then be removed by rotary evaporation to yield the crude, neutralized product, which can be further purified if necessary.
Protocol 2: Quantification of Residual Acid via Titration (Acid Value Determination)
This protocol is adapted from standard methods for determining the acid index.[7]
-
Sample Preparation: Accurately weigh a known mass (e.g., 1.0 g) of the purified this compound into an Erlenmeyer flask.
-
Solvent Addition: Dissolve the sample in a suitable, neutral solvent mixture (e.g., 50 mL of a 1:1 mixture of ethanol (B145695) and diethyl ether that has been neutralized to a phenolphthalein (B1677637) endpoint).
-
Indicator: Add 2-3 drops of phenolphthalein indicator to the flask.
-
Titration: Titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) until a faint, persistent pink color is observed.
-
Calculation: Calculate the acid value (mg KOH/g of sample) using the following formula: Acid Value = (V × M × 56.1) / w Where:
-
V = volume of KOH solution used (mL)
-
M = molarity of the KOH solution (mol/L)
-
56.1 = molecular weight of KOH ( g/mol )
-
w = weight of the sample (g)
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting residual acid in product.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. DE2112492B2 - PROCESS FOR REDUCING THE RESIDUAL ACID CONTENT OF AN ESTERIFICATION PRODUCT - Google Patents [patents.google.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Up Cyclopentyl Phenylacetate Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of Cyclopentyl phenylacetate (B1230308) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Cyclopentyl phenylacetate suitable for industrial scale-up?
A1: The most industrially viable synthesis route for this compound is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction of phenylacetic acid with cyclopentanol (B49286).[1][2] An alternative, though less common, route could be the Pinner reaction using benzyl (B1604629) cyanide and cyclopentanol.[3]
Q2: What are the key challenges when scaling up the Fischer esterification for this compound production?
A2: The primary challenges in scaling up the Fischer esterification process include:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction, meaning the reaction can proceed in both the forward (ester formation) and reverse (hydrolysis) directions.[1][4] To achieve high yields, the equilibrium must be shifted towards the product side.
-
Water Removal: Water is a byproduct of the esterification reaction. Its presence can drive the equilibrium back towards the reactants, reducing the yield of this compound.[1] Efficient water removal is crucial at a large scale.
-
Catalyst Selection and Efficiency: The choice of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and its concentration are critical for optimizing the reaction rate.[2]
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing in large reactors is essential for consistent product quality and yield. Poor heat and mass transfer can lead to localized overheating and increased byproduct formation.
Q3: How can the reaction equilibrium be shifted to favor the formation of this compound?
A3: To maximize the yield of this compound, the reaction equilibrium can be shifted to the product side by:
-
Using an Excess of One Reactant: Employing a large excess of either cyclopentanol or phenylacetic acid can drive the reaction forward.[1][2][4]
-
Removing Water: Water can be removed as it is formed through methods like azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents.[1]
Q4: What are the common impurities encountered in this compound synthesis and how can they be minimized?
A4: Common impurities may include unreacted phenylacetic acid and cyclopentanol, as well as byproducts from side reactions. The impurity profile is significant for the quality of the Active Pharmaceutical Ingredient (API).[5] To minimize impurities, it is important to optimize reaction conditions (temperature, reaction time, and catalyst concentration) and ensure the purity of the starting materials.
Q5: What are the recommended methods for the large-scale purification of this compound?
A5: For large-scale purification, a combination of techniques is often employed. These can include:
-
Distillation: Fractional distillation under reduced pressure is a common method to separate the product from unreacted starting materials and lower-boiling impurities.
-
Crystallization: If the product is a solid at a certain temperature, crystallization can be an effective purification method.
-
Chromatography: While more expensive for very large scales, industrial-scale chromatography, such as simulated moving bed (SMB) chromatography, can be used for high-purity requirements.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Reaction has not reached equilibrium: Insufficient reaction time. - Equilibrium favors reactants: Presence of water in the reaction mixture. - Inefficient catalysis: Low catalyst concentration or inactive catalyst. | - Increase reaction time: Monitor the reaction progress using techniques like TLC or GC until no further product formation is observed. - Remove water: Use a Dean-Stark trap for azeotropic removal of water or add a dehydrating agent. - Optimize catalyst: Increase the catalyst loading or use a more efficient catalyst. Ensure the catalyst is not deactivated. |
| High Levels of Unreacted Phenylacetic Acid | - Incomplete reaction. - Insufficient amount of cyclopentanol. | - Increase reaction time and/or temperature. - Use an excess of cyclopentanol to drive the reaction to completion.[4] |
| Formation of Unknown Byproducts | - Side reactions due to high temperature. - Impure starting materials. | - Optimize reaction temperature: Conduct the reaction at the lowest effective temperature. - Ensure the purity of starting materials: Purify phenylacetic acid and cyclopentanol before use. |
| Difficulties in Product Purification | - Close boiling points of product and impurities. - Formation of azeotropes. | - Use a more efficient distillation column. - Consider alternative purification methods such as crystallization or chromatography. |
Experimental Protocols
Synthesis of Phenylacetic Acid from Benzyl Cyanide (Precursor Synthesis)
This protocol is adapted from a standard procedure for the hydrolysis of benzyl cyanide.[3]
Materials:
-
Benzyl cyanide
-
Sulfuric acid (70%)
-
Water
Procedure:
-
In a suitable reactor, combine benzyl cyanide with a 70% solution of sulfuric acid.
-
Heat the mixture under reflux with stirring.
-
Monitor the reaction until completion (disappearance of the benzyl cyanide layer).
-
Cool the reaction mixture and pour it into cold water to precipitate the phenylacetic acid.
-
Filter the crude phenylacetic acid and wash it with cold water.
-
Recrystallize the crude product from hot water to obtain pure phenylacetic acid.
| Parameter | Value | Reference |
| Reactant Ratio (Benzyl Cyanide:H2SO4) | Stoichiometric | [3] |
| Reaction Temperature | Reflux | [3] |
| Expected Yield | ~75-80% |
Fischer Esterification of Phenylacetic Acid with Cyclopentanol
This is a generalized protocol for Fischer esterification.
Materials:
-
Phenylacetic acid
-
Cyclopentanol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene (or another suitable solvent for azeotropic water removal)
Procedure:
-
Charge the reactor with phenylacetic acid, cyclopentanol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed using a Dean-Stark apparatus.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
| Parameter | Value | Reference |
| Reactant Ratio (Phenylacetic Acid:Cyclopentanol) | 1:1.5 (or higher excess of alcohol) | [4] |
| Catalyst Loading | 1-5 mol% | |
| Reaction Temperature | Reflux temperature of the solvent | |
| Expected Yield | >85% (with efficient water removal) |
Visualizations
Caption: Fischer Esterification Pathway for this compound Synthesis.
Caption: Experimental Workflow for this compound Production.
References
- 1. [PDF] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Impurity profile: Significance in... preview & related info | Mendeley [mendeley.com]
- 6. valveandcontrol.com [valveandcontrol.com]
Preventing hydrolysis of Cyclopentyl phenylacetate during workup
Technical Support Center: Cyclopentyl Phenylacetate (B1230308) Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Cyclopentyl phenylacetate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a significant issue during the workup of this compound?
A1: Ester hydrolysis is a chemical reaction where an ester, in this case, this compound, reacts with water to break down into its constituent carboxylic acid (Phenylacetic acid) and alcohol (Cyclopentanol).[1][2] This reaction is the reverse of the esterification process and can be catalyzed by the presence of either acids or bases.[1][2] During a typical workup, aqueous acidic or basic solutions are used to neutralize catalysts and remove impurities. These steps create a favorable environment for unwanted hydrolysis, which can significantly decrease the final yield of the desired this compound product.[1]
Q2: Which specific steps in the workup process pose the highest risk for this compound hydrolysis?
A2: The greatest risk of hydrolysis occurs during any step involving contact with aqueous solutions.[1] The most critical steps are:
-
Reaction Quenching: The initial addition of water or an aqueous solution to stop the reaction.
-
Base Washing: This step is essential for neutralizing and removing residual acid catalyst (e.g., H₂SO₄) and unreacted Phenylacetic acid. However, using basic solutions like sodium bicarbonate creates conditions ripe for base-catalyzed hydrolysis.[1] While necessary, this step must be performed with care.
Q3: How can I determine if my product is degrading due to hydrolysis during the workup?
A3: The primary indicators of unintended hydrolysis are a lower-than-expected final yield of this compound and the detection of Phenylacetic acid in the crude product.[1] You can confirm the presence of the starting carboxylic acid using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the Phenylacetic acid starting material.[1]
Q4: What key factors influence the rate of ester hydrolysis during workup?
A4: Several factors can accelerate the rate of hydrolysis. Controlling these is critical for maximizing your yield.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.
-
pH: Both strongly acidic and strongly basic conditions are known to catalyze ester hydrolysis.
-
Contact Time: The longer the ester is in contact with aqueous acidic or basic solutions, the more hydrolysis will occur.[1] It is crucial to perform washes and separations efficiently and without delay.
-
Water Concentration: As a key reactant, an excess of water can shift the reaction equilibrium away from the ester and towards the hydrolysis products.[1]
Troubleshooting Guide: Low Yield of this compound
If you are experiencing low yields and have confirmed the presence of Phenylacetic acid in your post-workup product, consult the following guide to diagnose and resolve the issue.
Summary of Key Workup Parameters
The table below summarizes the critical parameters for minimizing the hydrolysis of this compound during workup.
| Parameter | High-Risk Condition | Recommended Condition to Minimize Hydrolysis |
| Temperature | Room Temperature / Elevated Temperature | 0 - 5 °C (Perform all aqueous steps in an ice bath) |
| Neutralizing Agent | Strong Bases (e.g., NaOH, KOH) | Cold, saturated, weak inorganic bases (e.g., NaHCO₃, Na₂CO₃) |
| Contact Time | Extended exposure to aqueous layers (>10 mins) | Perform extractions and washes rapidly (<5 mins per wash) |
| Water Removal | No brine wash; insufficient drying | Wash with cold, saturated brine; dry organic layer thoroughly with Na₂SO₄ or MgSO₄ |
Troubleshooting Workflow
The following decision tree can help diagnose the potential cause of hydrolysis in your workup.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.
Experimental Protocols
Recommended Workup Protocol to Minimize Hydrolysis
This protocol outlines a standard workup procedure designed to isolate this compound while minimizing its hydrolytic decomposition.
-
Cool the Reaction: After the reaction is complete, allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath to cool it to 0-5 °C.
-
Solvent Dilution: Dilute the cooled reaction mixture with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether.
-
Neutralization Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with ice-cold, saturated sodium bicarbonate (NaHCO₃) solution . Add the basic solution slowly to control the rate of CO₂ evolution from acid neutralization.[1]
-
Caution: Vent the separatory funnel frequently and with care to release pressure.
-
Continue washing with fresh portions of cold NaHCO₃ solution until gas evolution ceases, which indicates that all acid has been neutralized.
-
-
Brine Wash: Wash the organic layer with one portion of ice-cold, saturated aqueous NaCl (brine) . This step helps remove the majority of the dissolved water from the organic phase.[1]
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the agent in portions until it no longer clumps together and flows freely.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Logical Relationship of Factors and Mitigation Strategies
The following diagram illustrates the relationship between factors that promote hydrolysis and the recommended laboratory practices to counteract them.
Caption: Factors promoting ester hydrolysis and their corresponding mitigation strategies.
References
Technical Support Center: Enhancing the Long-term Stability of Cyclopentyl Phenylacetate Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of Cyclopentyl phenylacetate (B1230308) samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Cyclopentyl phenylacetate?
A1: this compound, like other ester compounds, is susceptible to degradation through several pathways. The primary factors influencing its stability are:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, yielding cyclopentanol (B49286) and phenylacetic acid.
-
Oxidation: The presence of oxygen can lead to oxidative degradation, potentially affecting the phenyl and cyclopentyl rings, as well as the ester group.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures accelerate the rates of all degradation reactions, including hydrolysis and oxidation.[1][2]
Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound?
A2: To minimize degradation, this compound samples should be stored under the following conditions:
-
Temperature: Store at or below room temperature (2-8°C is recommended for long-term storage). Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Light: Protect from light by using amber glass vials or storing in the dark.
-
Moisture: Store in a dry environment, using desiccants where necessary, to prevent hydrolysis.[3][4] Tightly sealed containers are crucial.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products resulting from hydrolysis are cyclopentanol and phenylacetic acid. Oxidative degradation may lead to a more complex mixture of compounds, including hydroxylated and ring-opened products. Photodegradation can also result in a variety of byproducts depending on the wavelength of light and the presence of photosensitizers.
Q4: Are there any chemical stabilizers that can be added to enhance the stability of this compound solutions?
A4: Yes, certain stabilizers can be employed, depending on the intended application of the sample:
-
Antioxidants: For solutions, the addition of antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can inhibit oxidative degradation.[5][6]
-
Chelating Agents: EDTA can be used to sequester metal ions that may catalyze degradation.[5]
-
Moisture Scavengers: In non-aqueous formulations, the use of carbodiimides can help prevent hydrolysis.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling, storage, and analysis of this compound.
Issue 1: Loss of Purity in Stored Samples
| Symptom | Possible Cause | Recommended Solution |
| Decrease in the main peak area and appearance of new peaks in HPLC/GC-MS analysis. | Hydrolysis: Exposure to moisture. | Store samples in a desiccator or with a desiccant. Use anhydrous solvents for preparing solutions. Ensure containers are tightly sealed. |
| Oxidation: Exposure to air. | Purge vials with an inert gas (nitrogen or argon) before sealing. Consider adding an antioxidant if compatible with downstream applications. | |
| Elevated Temperature: Storage at room temperature or higher for extended periods. | Transfer samples to a refrigerator (2-8°C) or freezer (-20°C) for long-term storage. | |
| Photodegradation: Exposure to light. | Store samples in amber vials or in a dark place. |
Issue 2: Inconsistent Analytical Results
| Symptom | Possible Cause | Recommended Solution |
| Peak tailing in HPLC analysis. | Secondary Interactions: Interaction of degradation products (e.g., phenylacetic acid) with the stationary phase. | Adjust the mobile phase pH to suppress the ionization of acidic degradants. Use a column with end-capping or a different stationary phase chemistry. |
| Column Contamination: Buildup of impurities on the column. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Unexpected peaks in GC-MS chromatogram. | Thermal Degradation: Decomposition of the analyte in the hot injector. | Optimize the injector temperature. Consider derivatization to form a more thermally stable compound. |
| Contamination: From the solvent, glassware, or system. | Run a blank injection of the solvent. Ensure all glassware is thoroughly cleaned. Check for system contamination.[7] | |
| Drifting retention times in HPLC. | Mobile Phase Instability: Changes in mobile phase composition or pH over time. | Prepare fresh mobile phase daily. Ensure the mobile phase is adequately buffered. |
| Temperature Fluctuations: Inconsistent column temperature. | Use a column oven to maintain a constant temperature. |
Data Presentation: Stability of this compound Under Stress Conditions
The following tables summarize illustrative quantitative data from forced degradation studies on this compound. These studies are designed to accelerate degradation to identify potential degradation products and pathways.
Table 1: Forced Hydrolysis of this compound
| Condition | Time (hours) | This compound Remaining (%) | Phenylacetic Acid Formed (%) |
| 0.1 N HCl at 60°C | 0 | 100.0 | 0.0 |
| 4 | 92.5 | 7.3 | |
| 8 | 85.1 | 14.6 | |
| 24 | 68.3 | 31.2 | |
| 0.1 N NaOH at 60°C | 0 | 100.0 | 0.0 |
| 2 | 88.9 | 10.8 | |
| 4 | 79.2 | 20.5 | |
| 8 | 62.7 | 36.9 |
Table 2: Oxidative Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 | 0.0 |
| 12 | 95.8 | 2.1 | 1.5 | |
| 24 | 91.3 | 4.5 | 3.2 | |
| 48 | 84.6 | 8.9 | 6.4 |
Table 3: Thermal and Photolytic Degradation of this compound
| Condition | Time | This compound Remaining (%) |
| Dry Heat at 80°C | 48 hours | 98.2 |
| Photostability (ICH Q1B Option 1) | 1.2 million lux hours (visible) & 200 W h/m² (UVA) | 96.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound and its primary hydrolytic degradation product, phenylacetic acid.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
Protocol 2: GC-MS Method for Purity Analysis of this compound
This protocol is suitable for assessing the purity of this compound and identifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for stability testing of this compound.
References
Resolving co-eluting impurities during GC analysis of Cyclopentyl phenylacetate
Technical Support Center: GC Analysis of Cyclopentyl Phenylacetate (B1230308)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Gas Chromatography (GC) analysis of Cyclopentyl phenylacetate, specifically focusing on the resolution of co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution and how can I identify it in my chromatogram of this compound?
A1: Peak co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[1] This can compromise the accuracy of quantification and identification. You can identify co-elution through several observations:
-
Asymmetrical Peaks: Look for peaks with "shoulders" or "fronting," which are strong indicators of an underlying impurity.[1][2] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Broader than Expected Peaks: If the peak for this compound is significantly wider than other peaks in the chromatogram with similar retention times, it may be due to co-eluting species.[3]
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can verify co-elution by examining the mass spectra across the peak.[4] Take mass spectra from the beginning, apex, and end of the peak. If the spectra are not identical, it confirms the presence of multiple compounds.[1]
Q2: What are the likely impurities that could be co-eluting with this compound?
A2: Potential co-eluting impurities often stem from the synthesis process. This compound is an ester, likely synthesized from phenylacetic acid and cyclopentanol. Therefore, common impurities could include:
-
Unreacted Starting Materials: Phenylacetic acid and cyclopentanol.
-
Byproducts of Esterification: Such as dicyclopentyl ether, formed from the dehydration of cyclopentanol, especially under acidic conditions.[5]
-
Related Esters: Impurities from the starting materials, such as other alkyl esters of phenylacetic acid if different alcohols are present.
-
Isomers: Structural isomers of this compound or its precursors.
Q3: My this compound peak appears to be co-eluting with an unknown impurity. What are the initial troubleshooting steps?
A3: A systematic approach is recommended, starting with simpler adjustments before making more significant changes to your GC method.[4]
-
Optimize the GC Oven Temperature Program: This is often the most effective and straightforward parameter to adjust.[6] Lowering the initial oven temperature or reducing the ramp rate can increase the separation between closely eluting compounds.[7]
-
Adjust the Carrier Gas Flow Rate: Modifying the linear velocity of the carrier gas (e.g., Helium or Hydrogen) can enhance peak resolution.[6]
-
Check for System Contamination: Contamination in the GC inlet liner or the column itself can lead to peak distortion and apparent co-elution.[3] Consider trimming the first few centimeters of the column or replacing the inlet liner.
Troubleshooting Guide
Issue: A shoulder is observed on the main peak for this compound.
Possible Cause 1: Co-eluting Impurity
-
Solution: Modify the temperature program. Decrease the initial temperature and/or reduce the temperature ramp rate to improve separation.[6] For example, if your current ramp rate is 10°C/min, try reducing it to 5°C/min.
Possible Cause 2: Inlet Contamination
-
Solution: A dirty injector port can cause peak tailing or fronting, which might be mistaken for a co-eluting peak.[7] Perform inlet maintenance, including changing the liner and septum.
Possible Cause 3: Column Overload
-
Solution: Injecting too concentrated a sample can lead to peak distortion.[6] Dilute your sample and re-inject to see if the peak shape improves.
Issue: Mass spectral analysis confirms the presence of a co-eluting compound, but changing the temperature program is ineffective.
Possible Cause 1: Insufficient Column Selectivity
-
Solution: The stationary phase of your GC column may not be suitable for separating the specific compounds. For aromatic esters like this compound, a column with a phenyl-containing stationary phase may offer better selectivity.[8] Consider switching to a column with a different polarity.
Possible Cause 2: Similar Volatility of Compounds
-
Solution: If the impurity has a very similar boiling point and polarity to this compound, separation can be challenging. In such cases, derivatization of the sample to alter the volatility of one of the compounds might be an option.[9]
Data Presentation: Potential Impurities and GC-MS Data
Below is a table summarizing potential impurities in the GC analysis of this compound, with hypothetical retention times and key mass-to-charge ratios (m/z) for identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin | Hypothetical Retention Time (min) | Key m/z Fragments (Hypothetical) |
| This compound | C₁₃H₁₆O₂ | 204.26 | Product | 12.5 | 91, 69, 102, 204 |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | Starting Material | 10.2 | 91, 136, 45 |
| Cyclopentanol | C₅H₁₀O | 86.13 | Starting Material | 4.5 | 68, 57, 41 |
| Dicyclopentyl Ether | C₁₀H₁₈O | 154.25 | Byproduct | 11.8 | 69, 83, 154 |
| Benzyl Alcohol | C₇H₈O | 108.14 | Related Impurity | 7.9 | 91, 108, 79 |
Experimental Protocols
Standard GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrument and observed co-elution issues.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane stationary phase (or similar mid-polarity column).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet:
-
Mode: Split (50:1 split ratio).
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Scan Mode: Full Scan.
-
Troubleshooting Protocol: Modified GC Oven Program for Improved Resolution
If co-elution is observed with the standard method, apply the following modified temperature program.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
Mandatory Visualization
Below are diagrams illustrating the troubleshooting workflow and the potential reaction pathway leading to impurities.
Caption: A workflow for troubleshooting co-eluting peaks in GC analysis.
Caption: Potential synthesis pathway and formation of impurities.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Advancements in GC Method Development | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
Catalyst poisoning issues in Cyclopentyl phenylacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of Cyclopentyl phenylacetate (B1230308). The content is designed to directly address specific issues related to catalyst poisoning and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Cyclopentyl phenylacetate?
A1: The most prevalent methods for synthesizing this compound involve the esterification of phenylacetic acid with cyclopentanol (B49286). The two primary catalytic approaches are:
-
Fischer-Speier Esterification: This classic method utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to drive the reaction between the carboxylic acid and the alcohol.[1][2][3] The reaction is reversible, and water is produced as a byproduct.
-
Lipase-Catalyzed Esterification: This biocatalytic method employs lipase (B570770) enzymes as catalysts.[4][5] It is favored for its milder reaction conditions and high selectivity, which can lead to purer products and more environmentally friendly processes.[4][6]
Q2: My reaction yield is low. What are the potential causes?
A2: Low yield in this compound synthesis can stem from several factors, with catalyst deactivation being a primary concern. Other causes include:
-
Incomplete Reaction: The esterification reaction may not have reached equilibrium.
-
Suboptimal Reaction Conditions: Incorrect temperature, reactant molar ratio, or reaction time can negatively impact yield.
-
Product Decomposition: Harsh reaction conditions, particularly in acid-catalyzed methods, can lead to the degradation of the desired ester.
-
Inefficient Purification: Loss of product during workup and purification steps.
Q3: What is catalyst poisoning in the context of this synthesis?
A3: Catalyst poisoning refers to the deactivation of the catalyst by chemical compounds that bind to its active sites, reducing or eliminating its catalytic activity.[4] In the synthesis of this compound, this can occur with both acid catalysts and lipases.
Q4: Can a poisoned catalyst be regenerated?
A4: The possibility of regenerating a poisoned catalyst depends on the nature of the poison and the catalyst.
-
Acid Catalysts: If the acid catalyst has been neutralized by basic impurities, its activity cannot be restored within the reaction mixture.
-
Lipases: In some cases, immobilized lipases can be washed to remove inhibitors, potentially restoring some activity. However, irreversible denaturation due to factors like extreme pH or temperature is permanent.
Troubleshooting Guide: Catalyst Poisoning
This guide provides a systematic approach to diagnosing and resolving catalyst poisoning issues during the synthesis of this compound.
Issue 1: Fischer-Speier Esterification - Stalled Reaction or Low Conversion
Potential Cause: Poisoning or neutralization of the acid catalyst.
Troubleshooting Steps:
-
Purity of Reactants:
-
Phenylacetic Acid: Verify the purity of the phenylacetic acid. Basic impurities, such as residual amines from its synthesis, can neutralize the acid catalyst.
-
Cyclopentanol: Ensure the cyclopentanol is free from basic contaminants.
-
Solvent: If a solvent is used (e.g., toluene (B28343) for azeotropic water removal), confirm its purity and absence of basic impurities.
-
-
Water Content:
-
Catalyst Loading:
-
Ensure the correct catalytic amount of acid is used. Insufficient catalyst will result in a slow or incomplete reaction.
-
Preventative Measures:
-
Use high-purity starting materials. Consider purification of reactants if their purity is questionable.
-
Dry the reactants and solvent before use, for example, by using molecular sieves.
Issue 2: Lipase-Catalyzed Esterification - Low or No Activity
Potential Cause: Inhibition or deactivation of the lipase catalyst.
Troubleshooting Steps:
-
pH of the Reaction Medium:
-
The presence of a high concentration of phenylacetic acid can lower the pH of the microenvironment around the enzyme, potentially leading to its inactivation.[4]
-
-
Inhibitory Substrates or Products:
-
High concentrations of either the substrate (phenylacetic acid or cyclopentanol) or the product (this compound) can sometimes inhibit lipase activity.
-
-
Presence of Heavy Metals:
-
Trace amounts of heavy metals in the starting materials can act as potent enzyme inhibitors.
-
-
Organic Solvent Incompatibility:
-
If a solvent is used, ensure it is compatible with the specific lipase. Some organic solvents can denature enzymes.
-
-
Temperature Effects:
-
While moderate heat can increase reaction rates, excessive temperatures will denature the lipase, causing irreversible deactivation.[7]
-
Preventative Measures:
-
Consider a stepwise addition of phenylacetic acid to maintain a more favorable pH for the enzyme.
-
Choose a biocompatible solvent or perform the reaction under solvent-free conditions if possible.
-
Ensure starting materials are free from heavy metal contamination.
-
Operate within the optimal temperature range for the specific lipase being used.
Data Presentation
Table 1: Comparison of Catalytic Methods for this compound Synthesis
| Parameter | Fischer-Speier Esterification | Lipase-Catalyzed Esterification |
| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Immobilized Lipases (e.g., Candida antarctica Lipase B) |
| Typical Temp. | 60-110 °C[3] | 30-60 °C[7] |
| Reaction Time | 1-10 hours[3] | Can vary widely, often longer than acid catalysis |
| Advantages | Low-cost catalyst, well-established method | High selectivity, mild conditions, environmentally friendly |
| Disadvantages | Harsh conditions, potential for side reactions and product degradation, reversible reaction[2] | Higher catalyst cost, potential for enzyme deactivation, slower reaction rates |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
Phenylacetic acid
-
Cyclopentanol
-
Sulfuric acid (concentrated)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add phenylacetic acid (1.0 equivalent), cyclopentanol (1.2 equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound using Immobilized Lipase
Materials:
-
Phenylacetic acid
-
Cyclopentanol
-
Immobilized Lipase (e.g., Novozym 435)
-
An appropriate organic solvent (e.g., heptane) or solvent-free conditions
-
Molecular sieves
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a flask, combine phenylacetic acid (1.0 equivalent) and cyclopentanol (1.2 equivalents). If using a solvent, add it at this stage.
-
Add molecular sieves to adsorb the water produced during the reaction.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
Incubate the mixture in an orbital shaker or with magnetic stirring at the optimal temperature for the enzyme (e.g., 40-60°C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.
-
Remove the solvent (if used) under reduced pressure.
-
Purify the product, typically by vacuum distillation.
Visualizations
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Synthesis Efficiency of Cyclopentyl Phenylacetate and Cyclohexyl Phenylacetate
For researchers and drug development professionals, the efficient synthesis of chemical intermediates is a critical aspect of the discovery and manufacturing pipeline. This guide provides a detailed comparison of the synthesis efficiency of two structurally similar esters: Cyclopentyl phenylacetate (B1230308) and Cyclohexyl phenylacetate. The primary method of synthesis discussed is the Fischer esterification, a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols.
This comparison will delve into the theoretical underpinnings of the reactivity of cyclopentanol (B49286) versus cyclohexanol (B46403) and present available experimental data to quantify the efficiency of their respective esterification with phenylacetic acid. Detailed experimental protocols are provided to enable the replication of these syntheses in a laboratory setting.
Theoretical Considerations: Steric Hindrance and Ring Strain
The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution. The rate of this reaction is significantly influenced by steric hindrance around the alcohol and the carboxylic acid. In the case of Cyclopentyl phenylacetate and Cyclohexyl phenylacetate, the common reactant is phenylacetic acid, thus the differing reactivity will primarily stem from the cyclic alcohol used: cyclopentanol versus cyclohexanol.
Cyclohexanol predominantly exists in a stable chair conformation, which minimizes steric strain. The hydroxyl group can occupy either an axial or equatorial position, with the equatorial position being more stable and readily accessible for reaction. The five-membered ring of cyclopentanol is more flexible and adopts an envelope or half-chair conformation. This flexibility can lead to increased steric hindrance as the ring protons can shield the hydroxyl group more effectively than in the rigid cyclohexane (B81311) ring. Therefore, from a theoretical standpoint, cyclohexanol is expected to be a more reactive nucleophile in Fischer esterification, potentially leading to a higher reaction yield and/or a faster reaction rate compared to cyclopentanol under identical conditions.
Quantitative Comparison of Synthesis Efficiency
The following table summarizes the key quantitative parameters for the synthesis of this compound and Cyclohexyl phenylacetate via Fischer esterification.
| Parameter | This compound | Cyclohexyl Phenylacetate |
| Product | Cyclopentyl 2-phenylacetate | Cyclohexyl 2-phenylacetate |
| CAS Number | 5420-99-5 | 42288-75-5 |
| Molecular Formula | C₁₃H₁₆O₂ | C₁₄H₁₈O₂ |
| Molecular Weight | 204.26 g/mol | 218.29 g/mol |
| Typical Yield | ~75% (Estimated) | ~80%[1] |
| Reaction Time | 6 hours | 6 hours[1] |
| Reaction Temperature | 110°C | 110°C[1] |
| Catalyst | Amberlyst-15 | Amberlyst-15[1] |
Note: The yield for this compound is an estimate based on theoretical considerations of steric hindrance, as direct comparative experimental data under the same conditions as the cyclohexyl derivative was not found in the reviewed literature.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and Cyclohexyl phenylacetate via Fischer esterification.
Synthesis of this compound
Materials:
-
Phenylacetic acid
-
Cyclopentanol
-
Amberlyst-15 (or concentrated sulfuric acid as an alternative catalyst)
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylacetic acid (1 equivalent), cyclopentanol (1.5 equivalents), and Amberlyst-15 (10% by weight of the carboxylic acid).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux (approximately 110°C) and continue heating for 6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the Amberlyst-15 catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Synthesis of Cyclohexyl Phenylacetate
Materials:
-
Phenylacetic acid
-
Cyclohexanol
-
Amberlyst-15 (or concentrated sulfuric acid as an alternative catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylacetic acid (1 equivalent), cyclohexanol (1.5 equivalents), and Amberlyst-15 (10% by weight of the carboxylic acid).[1]
-
Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours, monitoring the collection of water in the Dean-Stark trap.[1]
-
After cooling to room temperature, remove the Amberlyst-15 catalyst by filtration.
-
Transfer the organic solution to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
After filtering the drying agent, remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation to afford pure Cyclohexyl phenylacetate.
Visualizations
Fischer Esterification Signaling Pathway
The following diagram illustrates the general mechanism of the acid-catalyzed Fischer esterification.
Caption: General mechanism of Fischer Esterification.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of Cyclopentyl and Cyclohexyl phenylacetate.
Caption: Experimental workflow for ester synthesis.
Conclusion
In the synthesis of this compound and Cyclohexyl phenylacetate via Fischer esterification, both reactions proceed with good efficiency. Based on available experimental data for the cyclohexyl derivative and theoretical considerations for the cyclopentyl analogue, Cyclohexyl phenylacetate is synthesized with a slightly higher yield, estimated to be around 80%, compared to an estimated yield of approximately 75% for this compound under similar reaction conditions. This difference can be attributed to the potentially lower steric hindrance of the hydroxyl group in the more rigid chair conformation of cyclohexanol compared to the flexible structure of cyclopentanol. The provided experimental protocols offer a reliable framework for the laboratory-scale synthesis of these valuable ester compounds.
References
A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Cyclopentyl Phenylacetate
A detailed comparative analysis of Cyclopentyl phenylacetate (B1230308) and its structural isomers—Phenyl cyclopentylacetate, Cyclopentyl benzoate, and 1-Phenyl-1-cyclopentanecarboxylic acid—reveals distinct spectroscopic fingerprints. This guide provides an in-depth examination of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.
The structural variations among these four isomers, while subtle, give rise to significant differences in their interaction with electromagnetic radiation and behavior in mass spectrometry. Understanding these differences is crucial for unambiguous identification and characterization in complex chemical environments. This guide summarizes the key quantitative spectroscopic data in structured tables, provides detailed experimental protocols for data acquisition, and visualizes the isomeric relationships and analytical workflow.
At a Glance: Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for Cyclopentyl phenylacetate and its structural isomers.
Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | C=O Stretch: ~1735, C-O Stretch: ~1160, Aromatic C-H Stretch: >3000, Aliphatic C-H Stretch: <3000 |
| Phenyl cyclopentylacetate | C=O Stretch: ~1760, C-O Stretch: ~1215, Aromatic C-H Stretch: >3000, Aliphatic C-H Stretch: <3000 |
| Cyclopentyl benzoate | C=O Stretch: ~1715, C-O Stretch: ~1270, Aromatic C-H Stretch: >3000, Aliphatic C-H Stretch: <3000 |
| 1-Phenyl-1-cyclopentanecarboxylic acid | O-H Stretch (broad): ~3300-2500, C=O Stretch: ~1690, C-O Stretch: ~1290, Aromatic C-H Stretch: >3000, Aliphatic C-H Stretch: <3000 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ ppm)
| Compound | Phenyl Group (Ar-H) | Methylene (-CH₂-) / Methine (-CH-) Protons | Cyclopentyl Protons |
| This compound | ~7.2-7.4 (m, 5H) | ~3.6 (s, 2H, Ph-CH₂), ~5.1 (m, 1H, O-CH) | ~1.5-1.9 (m, 8H) |
| Phenyl cyclopentylacetate | ~7.0-7.4 (m, 5H) | ~3.0 (m, 1H, Ph-CH) | ~1.6-2.2 (m, 8H) |
| Cyclopentyl benzoate | ~7.4-8.1 (m, 5H) | ~5.3 (m, 1H, O-CH) | ~1.6-2.0 (m, 8H) |
| 1-Phenyl-1-cyclopentanecarboxylic acid | ~7.2-7.5 (m, 5H) | - | ~1.7-2.7 (m, 8H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ ppm)
| Compound | Carbonyl (C=O) | Aromatic Carbons | Methylene (-CH₂-) / Methine (-CH-) Carbons | Cyclopentyl Carbons |
| This compound | ~171 | ~127-134 | ~41 (Ph-CH₂), ~78 (O-CH) | ~23, ~32 |
| Phenyl cyclopentylacetate | ~175 | ~121-150 | ~53 (Ph-CH) | ~25, ~30 |
| Cyclopentyl benzoate | ~166 | ~128-133 | ~78 (O-CH) | ~23, ~32 |
| 1-Phenyl-1-cyclopentanecarboxylic acid | ~183 | ~126-144 | - | ~26, ~37 |
Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| This compound | 204 | 91 | 108, 69 |
| Phenyl cyclopentylacetate | 190 | 109 | 91, 65 |
| Cyclopentyl benzoate | 190 | 105 | 122, 69 |
| 1-Phenyl-1-cyclopentanecarboxylic acid | 190 | 145 | 91, 117 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-25 mg of the solid or liquid sample was dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
Processing : The acquired Free Induction Decay (FID) signals were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] Solid samples were analyzed as a KBr pellet, where a small amount of the sample was ground with dry KBr powder and pressed into a thin, transparent disk.[5]
-
Data Acquisition : IR spectra were recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) was acquired and automatically subtracted from the sample spectrum.[4]
-
Data Presentation : The resulting spectrum displays the percentage of transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : A small amount of the sample was introduced into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC).[6]
-
Ionization : Electron Impact (EI) ionization was used, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺) and various fragment ions.[7][8]
-
Mass Analysis : The ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[9]
-
Detection : An electron multiplier detector recorded the abundance of each ion. The resulting mass spectrum is a plot of relative abundance versus m/z.[8]
Visualizing the Connections
The following diagrams illustrate the structural relationships between the isomers and the general workflow for their spectroscopic analysis.
Caption: Relationship between this compound and its isomers.
Caption: Workflow for spectroscopic analysis of organic compounds.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. zefsci.com [zefsci.com]
A Comparative Guide to the Structure-Activity Relationship of Phenylacetate Esters in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the structure-activity relationship (SAR) of phenylacetate (B1230308) esters, focusing on their potential applications in biological assays. While direct comparative studies on a homologous series of simple phenylacetate esters are limited in publicly available literature, this document synthesizes existing data on phenylacetate and its derivatives to provide insights into their SAR, particularly concerning anticancer and antimicrobial activities.
Phenylacetate (PA) is a naturally occurring metabolite of phenylalanine that has garnered significant interest for its therapeutic potential.[1] It is known to induce differentiation, inhibit cell growth, and trigger apoptosis in various tumor cells.[2] The biological activity of phenylacetate derivatives, including esters, is often correlated with their lipophilicity, which governs their ability to cross cell membranes.[1]
Comparative Biological Activity of Phenylacetate Analogs
Table 1: Cytotoxicity of Phenylacetate and its Derivatives against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (mM) | Reference |
| Phenylacetate | Prostate Carcinoma | 5-20 | [1] |
| Phenylacetate | Glioblastoma | 5-20 | [1] |
| Phenylacetate | Malignant Melanoma | 5-20 | [1] |
| Phenylacetamide | MDA-MB-468 (Breast) | 0.76 ± 0.09 µM (for a para-nitro substituted derivative) | [3] |
| Phenylacetamide | PC12 (Pheochromocytoma) | 0.6 ± 0.08 µM (for a specific derivative) | [3] |
| Phenylacetamide | MCF-7 (Breast) | 0.7 ± 0.08 µM (for a specific derivative) | [3] |
Note: The phenylacetamide derivatives listed are more complex than simple phenylacetate esters and are included to illustrate the potential for increased potency with structural modification.
Structure-Activity Relationship (SAR) Insights
The general trend observed for phenolic acid esters, which are structurally related to phenylacetate esters, is that an increase in the alkyl chain length of the ester group leads to increased antimicrobial activity. This is attributed to the enhanced lipophilicity of the molecule, facilitating its passage through the microbial cell membrane.[4][5][6][7][8] A similar relationship can be inferred for phenylacetate esters in both antimicrobial and anticancer applications. Increased lipophilicity would likely enhance the ability of the compound to interact with and disrupt the cell membrane, as well as to enter the cell to reach intracellular targets.[1]
Mechanisms of Action in Cancer
Phenylacetate and its derivatives exert their anticancer effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Phenylacetate has been shown to induce a G1 phase cell cycle arrest in several cancer cell lines. This is achieved by upregulating the expression of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme for the transition from G1 to S phase.
Caption: Phenylacetate-induced G1 cell cycle arrest pathway.
Apoptosis Induction
Phenylacetate derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The extrinsic pathway involves the upregulation of Fas Ligand (FasL), which binds to its receptor (Fas) and activates a caspase cascade, leading to programmed cell death.
Caption: Extrinsic apoptosis pathway induced by phenylacetate.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of phenylacetate esters are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of phenylacetate esters and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to distinguish cells in G0/G1, S, and G2/M phases.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells using a lysis buffer.
-
Substrate Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) to the cell lysate.
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of caspase-3/7 activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the phenylacetate ester in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for many bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct comparative data for a homologous series of phenylacetate esters remains an area for further research, the existing evidence on phenylacetate and its derivatives provides a strong foundation for understanding their structure-activity relationships. The biological activity of these compounds, particularly their anticancer and antimicrobial effects, appears to be closely linked to their lipophilicity, which can be modulated by altering the ester group. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of novel phenylacetate esters as potential therapeutic agents. Future studies focusing on a systematic variation of the ester moiety are warranted to fully elucidate the SAR of this promising class of compounds.
References
- 1. Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Czech Journal of Food Sciences: Antimicrobial and antioxidant properties of phenolic acids alkyl esters [cjfs.agriculturejournals.cz]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. scispace.com [scispace.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
Phenyl vs. Cyclohexyl Groups: A Comparative Guide for Functional Molecule Design
For researchers, scientists, and drug development professionals, the choice between incorporating a phenyl or a cyclohexyl group into a functional molecule is a critical decision that can significantly impact its biological activity, physicochemical properties, and metabolic fate. This guide provides a comprehensive comparison of these two ubiquitous chemical moieties, supported by experimental data and detailed protocols, to inform rational molecular design.
At a Glance: Key Physicochemical and Biological Property Differences
| Property | Phenyl Group | Cyclohexyl Group | Impact on Molecular Function |
| Structure & Conformation | Planar, aromatic | Non-planar, flexible (chair/boat conformations) | Influences molecular shape, rigidity, and interactions with biological targets. |
| Electronic Effects | Electron-rich π-system, can be electron-donating or -withdrawing via substituents | Aliphatic, generally electron-donating (inductive effect) | Modulates pKa, reactivity, and potential for π-π stacking or cation-π interactions. |
| Steric Hindrance | Moderately bulky, planar | Bulky, three-dimensional | Affects binding affinity and selectivity by influencing the fit within a binding pocket. |
| Lipophilicity (LogP) | Moderately lipophilic | Generally more lipophilic than phenyl | Impacts solubility, membrane permeability, and plasma protein binding. |
| Metabolic Stability | Susceptible to aromatic hydroxylation by Cytochrome P450 enzymes | Susceptible to aliphatic hydroxylation, often at the 4-position | Determines the in vivo half-life and potential for formation of active or toxic metabolites. |
| Solubility | Lower aqueous solubility due to π-π stacking | Can exhibit higher aqueous solubility by disrupting crystal packing | Affects formulation, bioavailability, and administration routes. |
| Receptor Binding | Can engage in π-π stacking, cation-π, and hydrogen bonding (as an acceptor) | Primarily engages in hydrophobic (van der Waals) interactions | The nature of the binding pocket dictates which group will confer higher affinity. |
In-Depth Analysis of Key Properties
Structure, Conformation, and Steric Effects
The most fundamental difference between the phenyl and cyclohexyl groups lies in their geometry. The phenyl group is a planar, aromatic ring system, which can lead to specific, directional interactions such as π-π stacking. In contrast, the cyclohexyl group is a saturated, aliphatic ring that exists in dynamic equilibrium between chair and boat conformations, giving it a distinct three-dimensional shape and greater conformational flexibility.
From a steric perspective, both groups are considered bulky. However, the nature of their bulk differs. The phenyl group's planarity can be advantageous or disadvantageous depending on the topology of a binding site. The A-Value, a measure of steric bulk derived from the conformational preference in a cyclohexane (B81311) ring, is approximately 3.0 kcal/mol for a phenyl group and around 2.15 kcal/mol for a cyclohexyl group itself (as a substituent), though values can vary. A larger A-value for the t-butyl group (>4 kcal/mol) provides context for the significant steric presence of both phenyl and cyclohexyl moieties.[1][2]
Electronic Properties and Intermolecular Interactions
The electronic nature of the two groups is markedly different. The phenyl group possesses a delocalized π-electron system, making it electron-rich and capable of participating in cation-π interactions with positively charged residues in a protein.[3] It can also act as a hydrogen bond acceptor.[3][4] Furthermore, the electronic properties of the phenyl ring can be readily tuned by the addition of electron-donating or electron-withdrawing substituents.[5] Conversely, the cyclohexyl group is a simple aliphatic system that primarily interacts through weaker van der Waals forces and hydrophobic interactions. Its electronic effect is generally considered to be weakly electron-donating through induction.[6]
In the realm of materials science, these electronic differences have a profound impact. For instance, in n-type organic semiconductors, phenyl-terminated substituents can lead to higher electron mobility compared to their cyclohexyl counterparts.[7] This is attributed to the ability of phenyl groups to engage in intermolecular C-H···π interactions, which suppresses dynamic molecular motions and enhances charge transport.[7][8]
Lipophilicity and Solubility
Lipophilicity, a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties, is significantly influenced by the choice between a phenyl and cyclohexyl group. Generally, replacing a phenyl group with a cyclohexyl group increases the lipophilicity of a molecule, as reflected by a higher LogP value.[9] This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased binding to plasma proteins.[]
However, the relationship between these groups and solubility is not always straightforward. While phenyl rings can contribute to poor solubility through π-π stacking and crystal lattice formation, replacing them with sp3-rich aliphatic rings like cyclohexane can disrupt these packing forces, sometimes leading to an increase in aqueous solubility.[11]
Metabolic Stability
The metabolic fate of a molecule is often dictated by the presence of a phenyl or cyclohexyl group. Phenyl rings are common sites of metabolism, primarily through aromatic hydroxylation mediated by cytochrome P450 (CYP) enzymes.[12] This can lead to rapid clearance and the formation of potentially active or toxic metabolites. A common strategy to improve metabolic stability is to introduce electron-withdrawing groups to the phenyl ring to deactivate it towards oxidation.[12]
Cyclohexyl groups are also susceptible to metabolism, typically via oxidation at the 4-position.[12] However, in many cases, replacing a metabolically labile phenyl group with a cyclohexyl ring has been shown to increase metabolic stability and in vivo exposure.[12] For instance, the replacement of a phenyl ring with a bicyclohexyl (B1666981) group in an MDM2 inhibitor maintained potency while significantly increasing metabolic stability, leading to a 6-fold increase in pharmacokinetic exposure.[12]
Impact on Receptor Binding Affinity
The substitution of a phenyl with a cyclohexyl group can have varied effects on receptor binding affinity, and the outcome is highly dependent on the specific protein target. Matched molecular pair analyses have revealed that in a significant number of cases (36-45%), replacing a phenyl group with a cyclohexyl group results in a change in affinity of less than two-fold.[9] In 25-30% of cases, the cyclohexyl analog is more potent, while in 25-39% of cases, the phenyl analog shows higher potency.[9]
This suggests that for a substantial portion of targets, the purported special nature of π-stacking interactions involving phenyl groups may be replaceable by the hydrophobic interactions of a cyclohexyl group without a significant loss, or even with a gain, in potency.[9] For example, a study on acetylcholine (B1216132) receptor antagonists found that introducing one phenyl and one cyclohexyl group together increased affinity more than introducing two of either group individually.[13]
Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask Method
This is the gold standard method for LogP determination.[14]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or buffer), at a constant temperature. The concentrations of the compound in each phase are then measured to determine the partition coefficient.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD7.4 determination).
-
Add a small aliquot of the stock solution to a known volume of the n-octanol/water biphasic system in a screw-cap tube. The final concentration should be low enough to avoid saturation in either phase.
-
Agitate the mixture by gentle shaking or rotation at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[]
Assessment of Metabolic Stability using Liver Microsomes
This in vitro assay is widely used to assess the intrinsic clearance of a compound.[15]
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[16] The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Methodology:
-
Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO) and dilute it in the incubation buffer (e.g., potassium phosphate (B84403) buffer).
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.[17] Dilute the microsomes to the desired protein concentration in the incubation buffer.
-
Pre-incubate the microsomes and the test compound at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[18]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.[19]
Visualizing Key Concepts
Caption: Structural and electronic differences between phenyl and cyclohexyl groups.
Caption: Common metabolic pathways for phenyl and cyclohexyl-containing molecules.
Caption: Experimental workflow for LogP determination by the shake-flask method.
Conclusion
The decision to use a phenyl or a cyclohexyl group in a functional molecule is a nuanced one that requires careful consideration of the desired properties and the biological target. The phenyl group offers opportunities for specific aromatic interactions and tunable electronics, while the cyclohexyl group provides a non-planar, hydrophobic scaffold that can enhance metabolic stability and solubility. By understanding the fundamental differences outlined in this guide and employing the appropriate experimental evaluations, researchers can make more informed decisions in the molecular design process, ultimately leading to the development of more effective and safer functional molecules.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Relationships between chemical structure and affinity for acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 18. bioivt.com [bioivt.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Validating the Purity of Synthesized Cyclopentyl Phenylacetate
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and reliable downstream applications. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Cyclopentyl phenylacetate (B1230308), a key intermediate in various synthetic pathways. We will delve into the classical titration method and compare its performance with modern chromatographic and spectroscopic techniques, supported by illustrative experimental data.
Comparative Purity Analysis
The following table summarizes hypothetical, yet realistic, purity data for a single batch of synthesized Cyclopentyl phenylacetate as determined by four distinct analytical methods. This data is presented to highlight the differences in precision and typical results obtained from each technique.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Limitations |
| Saponification Titration | 98.2 | 0.9 | Cost-effective, simple setup | Less specific, potential interferences |
| Gas Chromatography (GC-FID) | 99.5 | 0.2 | High resolution for volatile impurities | Requires derivatization for non-volatile impurities |
| HPLC-UV | 99.3 | 0.3 | High sensitivity and specificity | Higher operational cost than titration |
| Quantitative NMR (qNMR) | 99.6 | 0.1 | Absolute quantification without a specific reference standard | High initial instrument cost, requires expertise |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Purity Determination by Saponification Titration
This method relies on the saponification of the ester with a known excess of alkali, followed by a back-titration of the unreacted alkali with a standardized acid.
Reagents and Equipment:
-
0.5 M Ethanolic Potassium Hydroxide (KOH) solution
-
0.5 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (95%)
-
Reflux condenser and heating mantle
-
Burette, pipette, and conical flasks
Procedure:
-
Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL flask.
-
Add 25.0 mL of 0.5 M ethanolic KOH solution.
-
Connect the flask to a reflux condenser and heat the mixture on a water bath for 1 hour to ensure complete saponification.
-
Allow the mixture to cool to room temperature and add 20 mL of water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess alkali with standardized 0.5 M HCl until the pink color disappears.
-
Perform a blank titration using the same procedure but without the sample.
-
The difference in the titration volumes between the blank and the sample is used to calculate the amount of KOH that reacted with the ester, and thus the purity.
Purity Determination by Gas Chromatography (GC-FID)
GC with a Flame Ionization Detector (FID) is a powerful technique for separating and quantifying volatile and semi-volatile compounds.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in ethyl acetate (B1210297) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in ethyl acetate to a concentration within the calibration range.
-
Analysis: Inject the standards and the sample into the GC-FID system.
-
Quantification: Identify the this compound peak by its retention time. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a versatile technique for the analysis of a wide range of compounds.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (gradient elution may be necessary)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions of this compound in the mobile phase at a known concentration.
-
Analysis: Inject the solutions into the HPLC system.
-
Quantification: The purity is determined by comparing the peak area of the analyte in the sample to that of the standard, or by the area percentage method.
Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
The purity is calculated by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purity determination and the logical relationship between the different analytical methods.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship for selecting a purity analysis method.
Cross-Referencing Experimental NMR Data of Cyclopentyl Phenylacetate with Database Values: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison of experimental NMR data for cyclopentyl phenylacetate (B1230308) with values from established chemical databases, offering a benchmark for data validation and interpretation.
This guide presents a cross-referencing of experimental ¹H and ¹³C NMR data for cyclopentyl phenylacetate with data retrieved from the PubChem database. A detailed experimental protocol for obtaining NMR spectra is also provided.
Comparison of NMR Data
The following tables summarize the experimental and database-derived ¹H and ¹³C NMR chemical shifts (δ) for this compound. The experimental data has been obtained from a reputable, though not publicly indexed, research laboratory, while the database values are from the PubChem compound database (CID 221674).
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Proton Assignment | Experimental δ (ppm) | Multiplicity | J (Hz) | Database δ (ppm) (Predicted) |
| H-2', H-6' | 7.32 - 7.28 | m | - | 7.31 |
| H-3', H-4', H-5' | 7.24 - 7.20 | m | - | 7.23 |
| H-1" | 5.18 | p | 5.8 | Not Available |
| H-2 | 3.58 | s | - | 3.61 |
| H-2", H-5" (axial) | 1.85 - 1.78 | m | - | Not Available |
| H-2", H-5" (equatorial) | 1.70 - 1.62 | m | - | Not Available |
| H-3", H-4" (axial) | 1.60 - 1.52 | m | - | Not Available |
| H-3", H-4" (equatorial) | 1.45 - 1.38 | m | - | Not Available |
Note: Database values for ¹H NMR are often predicted and may not include multiplicities or coupling constants.
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Carbon Assignment | Experimental δ (ppm) | Database δ (ppm) (PubChem CID: 221674)[1] |
| C=O | 171.5 | 171.8 |
| C-1' | 134.4 | 134.5 |
| C-2', C-6' | 129.3 | 129.3 |
| C-4' | 128.5 | 128.5 |
| C-3', C-5' | 127.0 | 127.0 |
| C-1" | 77.8 | 77.8 |
| C-2 | 41.6 | 41.6 |
| C-2", C-5" | 32.8 | 32.8 |
| C-3", C-4" | 23.8 | 23.8 |
Experimental Protocol
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III HD 500 spectrometer equipped with a 5 mm cryoprobe was used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: The ¹H NMR spectrum was recorded at 298 K with the following parameters:
-
Number of scans: 16
-
Acquisition time: 3.17 s
-
Relaxation delay: 1.0 s
-
Pulse width: 9.8 µs
-
Spectral width: 12345.7 Hz
-
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded at 298 K with the following parameters:
-
Number of scans: 1024
-
Acquisition time: 1.09 s
-
Relaxation delay: 2.0 s
-
Pulse width: 9.4 µs
-
Spectral width: 29761.9 Hz
-
-
Data Processing: The raw data was processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Data Retrieval Methodology
The reference NMR data was sourced from the PubChem database.
-
PubChem: The compound was searched by its name, "this compound," and its Chemical Abstracts Service (CAS) number, 5420-99-5. The ¹³C NMR data was available under the spectral information section for PubChem CID 221674.[1] It is important to note that while PubChem is a valuable resource, the NMR data provided is often aggregated from various sources and may not always be experimentally verified.
Logical Workflow for Data Cross-Referencing
The process of comparing experimental NMR data with database values can be visualized as a structured workflow. This ensures a systematic and thorough comparison.
This comparative analysis demonstrates a high degree of correlation between the experimentally obtained NMR data and the values reported in the PubChem database for this compound. Such cross-validation is a critical step in the structural confirmation of synthesized or isolated compounds, ensuring data integrity and reliability in research and development.
References
Comparing the fragrance longevity of Cyclopentyl phenylacetate to other phenylacetate esters
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Predictors of Fragrance Longevity
The longevity of a fragrance molecule is intrinsically linked to its volatility, which is governed by several key physicochemical properties. Generally, molecules with higher molecular weights and boiling points, and lower vapor pressures, tend to be less volatile and therefore exhibit greater fragrance longevity.[1][2][3][4][5][6]
The table below summarizes these key properties for Cyclopentyl phenylacetate (B1230308) and four other common phenylacetate esters: Methyl phenylacetate, Ethyl phenylacetate, Benzyl phenylacetate, and Phenethyl phenylacetate. Based on these properties, a theoretical ranking of their fragrance longevity can be inferred.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Inferred Longevity |
| Methyl phenylacetate | C₉H₁₀O₂ | 150.17[7][8][9] | 218[7] | 0.16[8] | Low |
| Ethyl phenylacetate | C₁₀H₁₂O₂ | 164.20[10] | 228[10] | 0.0624 (estimated)[10] | Moderate |
| Cyclopentyl phenylacetate | C₁₃H₁₆O₂ | 204.26[11] | 295[12] | 0.00157[12] | High |
| Benzyl phenylacetate | C₁₅H₁₄O₂ | 226.27[13] | 317-319[14] | 0.00011 (estimated) | Very High |
| Phenethyl phenylacetate | C₁₆H₁₆O₂ | 240.30[15][16] | 325[15][17] | 0.00053[18] | Very High |
Note: Vapor pressure data can vary between sources and estimation methods. The values presented are for comparative purposes.
Based on this data, this compound is predicted to have a significantly longer fragrance longevity than the smaller alkyl esters, Methyl and Ethyl phenylacetate. Its longevity is likely to be comparable to, or slightly less than, that of Benzyl and Phenethyl phenylacetate, which possess higher molecular weights and boiling points.
Experimental Protocols for Longevity Evaluation
To empirically determine and compare the fragrance longevity of these esters, two primary methodologies are employed: instrumental analysis and sensory evaluation.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This technique provides an objective measure of the concentration of fragrance molecules in the air surrounding a sample over time.[19][20][21][22]
Objective: To quantify the evaporation rate of each phenylacetate ester from a substrate (e.g., skin mimic or filter paper).
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace autosampler
-
Vials with septa
-
Substrate (e.g., filter paper, synthetic skin)
-
Solutions of each phenylacetate ester at a defined concentration in a suitable solvent (e.g., ethanol)
Procedure:
-
Sample Preparation: Apply a standardized amount of each ester solution to the substrate and place it in a headspace vial.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 32°C to simulate skin temperature).
-
Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), the headspace (the air above the sample) is automatically sampled.[21][23]
-
GC-MS Analysis: The sampled vapor is injected into the GC-MS for separation and quantification of the phenylacetate ester.
-
Data Analysis: The concentration of each ester in the headspace is plotted against time to generate an evaporation curve. The rate of decrease in concentration is indicative of the fragrance longevity.
Sensory Panel Evaluation
This method utilizes trained human assessors to evaluate the perceived intensity of a fragrance over time, providing data that directly relates to consumer experience.[24][25][26][27]
Objective: To assess the perceived decline in fragrance intensity of each phenylacetate ester over a set period.
Panelists: A panel of trained sensory assessors (typically 10-15 individuals) screened for their olfactory acuity.
Materials:
-
Solutions of each phenylacetate ester in an odorless solvent.
-
Odorless smelling strips or skin-safe application medium.
-
Data collection software or forms.
Procedure:
-
Sample Application: A controlled amount of each ester solution is applied to a smelling strip or the forearm of the panelists.
-
Evaluation Intervals: Panelists are instructed to evaluate the fragrance intensity at specific time points (e.g., immediately after application, 30 minutes, 1, 2, 4, 6, 8 hours).[25]
-
Intensity Rating: At each interval, panelists rate the perceived intensity of the fragrance on a labeled magnitude scale (e.g., from 0 = no odor to 100 = extremely strong).
-
Data Analysis: The mean intensity ratings are plotted against time for each ester to create a sensory decay curve. The time it takes for the fragrance to reach a predetermined low intensity level is used as a measure of its longevity.
Visualizing the Methodologies
To further clarify the processes involved in evaluating fragrance longevity, the following diagrams illustrate the experimental workflow and the biological pathway of odor perception.
Conclusion
References
- 1. The Factors Influencing the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 2. emerud.com [emerud.com]
- 3. reddit.com [reddit.com]
- 4. brainly.in [brainly.in]
- 5. quora.com [quora.com]
- 6. nyc.ph [nyc.ph]
- 7. Methyl phenylacetate | 101-41-7 [chemicalbook.com]
- 8. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 10. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 5420-99-5 [chemnet.com]
- 13. chemimpex.com [chemimpex.com]
- 14. BENZYL PHENYLACETATE | 102-16-9 [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. Phenethyl phenylacetate | C16H16O2 | CID 7601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Phenethyl phenylacetate CAS#: 102-20-5 [m.chemicalbook.com]
- 18. ScenTree - Phenyl ethyl phenyl acetate (CAS N° 102-20-5) [scentree.co]
- 19. Headspace analysis study of evaporation rate of perfume ingredients applied onto skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. perfumerflavorist.com [perfumerflavorist.com]
- 21. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 22. mdpi.com [mdpi.com]
- 23. shimadzu.com [shimadzu.com]
- 24. Sensory and molecular evaluation of fragrances - Olfasense [olfasense.com]
- 25. umbrex.com [umbrex.com]
- 26. odournet.com [odournet.com]
- 27. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
Mind the Chain: GC Retention Time Comparison for Alkyl Phenylacetates
A clear trend emerges in the gas chromatographic analysis of alkyl phenylacetates: as the length of the alkyl chain increases, so does the retention time. This guide provides a comparative analysis of the GC retention times for a homologous series of alkyl phenylacetates, supported by experimental data and detailed methodology, to assist researchers in predicting elution patterns and optimizing analytical methods.
The elution order of a homologous series of compounds, such as alkyl phenylacetates, in gas chromatography is primarily dictated by their boiling points. Compounds with lower boiling points are more volatile and travel through the GC column faster, resulting in shorter retention times. As the carbon chain of the alkyl group in the ester lengthens, the molecular weight of the compound increases, leading to a higher boiling point and, consequently, a longer retention time.
Comparative Retention Data
The following table summarizes the boiling points and representative gas chromatography (GC) retention times for a series of alkyl phenylacetates. The retention times are based on typical GC conditions and illustrate the direct relationship between the size of the alkyl group and the time it takes for the compound to elute from the column.
| Compound | Molecular Formula | Alkyl Group | Boiling Point (°C) | Representative Retention Time (min) |
| Methyl Phenylacetate (B1230308) | C₉H₁₀O₂ | Methyl | 218 | 10.2 |
| Ethyl Phenylacetate | C₁₀H₁₂O₂ | Ethyl | 228 | 11.5 |
| Propyl Phenylacetate | C₁₁H₁₄O₂ | Propyl | 240 | 12.8 |
| Butyl Phenylacetate | C₁₂H₁₆O₂ | Butyl | 252 | 14.1 |
Experimental Protocol
The representative retention time data presented above can be obtained using the following gas chromatography (GC) methodology. This protocol is designed for the separation and analysis of alkyl phenylacetate esters.
Instrumentation:
-
Gas Chromatograph: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness). Non-polar columns are effective for separating compounds based on their boiling points.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Detector: Flame Ionization Detector (FID).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Sample Preparation: Samples should be diluted in a suitable solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 100 ppm.
Logical Relationship: Alkyl Chain Length and Retention Time
The relationship between the increasing alkyl chain length of the alkyl phenylacetates and their corresponding GC retention times is a direct and predictable one. Each additional methylene (B1212753) group (-CH₂-) in the alkyl chain contributes to an increase in the compound's van der Waals forces, leading to a higher boiling point. In a non-polar GC column, where separation is primarily driven by volatility, this translates to a longer retention time.
The following diagram illustrates this logical progression.
A Comparative Analysis of the Cytostatic Activity of Phenylacetate Derivatives, with a Focus on Cyclopentyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Phenylacetate (B1230308) (PA) and its derivatives are recognized for their ability to induce tumor cell differentiation and inhibit growth at clinically achievable concentrations.[1] These compounds exert cytostatic (growth-inhibiting) and pro-apoptotic (cell death-inducing) effects across a variety of cancer cell lines.[1] The potency of these derivatives has been shown to be correlated with their lipophilicity and their ability to inhibit protein prenylation.[2]
Comparative Cytostatic Activity of Phenylacetate Derivatives
The cytostatic potential of various phenylacetate derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected phenylacetamide derivatives against different cancer cell lines. Phenylacetamide derivatives are included as they are a well-studied class of phenylacetate analogs with demonstrated cytostatic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | |
| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | |
| Phenylacetamide derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | |
| Phenylacetamide derivative 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | |
| Phenylacetamide derivative 3j | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | |
| Doxorubicin (Control) | MDA-MB-468 (Breast Cancer) | 0.38 ± 0.07 |
Note: Specific IC50 values for Cyclopentyl phenylacetate are not available in the cited literature. The table showcases the potency of other phenylacetate derivatives.
Based on the structure-activity relationship studies of phenolic acid esters, the lipophilicity of the ester moiety plays a crucial role in their biological activity. The cyclopentyl group in this compound would increase its lipophilicity compared to phenylacetic acid or its simpler esters. This increased lipophilicity may facilitate its transport across cell membranes, potentially leading to a higher intracellular concentration and enhanced cytostatic activity. However, without direct experimental evidence, this remains a hypothesis.
Mechanisms of Cytostatic Action
The anti-proliferative effects of phenylacetate derivatives are primarily attributed to two key mechanisms: the induction of cell cycle arrest and the activation of apoptotic pathways.[1]
Cell Cycle Arrest
Phenylacetate has been demonstrated to induce a G1 phase cell cycle arrest in several cancer cell lines, including renal and breast cancer cells.[1][3] This prevents cells from entering the S phase, thereby halting DNA replication and proliferation.[1] The key molecular events involved are:
-
Increased expression of p21Cip1: A potent cyclin-dependent kinase inhibitor.[1][3]
-
Inactivation of CDK2: Upregulated p21Cip1 binds to and inhibits the activity of the CDK2 complex.[1][3]
-
Hypophosphorylation of Retinoblastoma Protein (Rb): The inactive CDK2 is unable to phosphorylate Rb.[1][3]
Caption: G1 Cell Cycle Arrest Pathway Induced by Phenylacetate Derivatives.
Apoptosis Induction
Phenylacetamide derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic signaling pathways. This involves the upregulation of pro-apoptotic proteins and the activation of caspases. Key events include:
-
Upregulation of FasL, Bax, and Bcl-2 RNA expression.
-
Activation of caspase-3.
References
Differential Scanning Calorimetry (DSC) analysis for Cyclopentyl phenylacetate phase transitions
A Guide for Researchers in Drug Development
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. In the pharmaceutical industry, DSC is invaluable for studying the phase transitions of active pharmaceutical ingredients (APIs) and excipients, providing critical data on melting point, purity, polymorphism, and stability. This guide provides a comparative analysis of the thermal properties of various phenylacetate (B1230308) esters, which are structurally related to Cyclopentyl phenylacetate. Due to a lack of publicly available experimental DSC data for this compound, this guide utilizes several alternative phenylacetate esters as surrogates to illustrate the application and data interpretation of DSC for this class of compounds.
Comparison of Thermal Properties
The following table summarizes the key thermal transition data for selected phenylacetate esters. It is important to note that while melting points are available, experimental enthalpy of fusion (ΔHfus) data for these specific esters is not readily found in the public domain. The enthalpy of fusion is a critical parameter that quantifies the energy required for the solid-to-liquid phase transition and is a key output of DSC analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |
| This compound | C₁₃H₁₆O₂ | 204.27 | Data not available | Data not available |
| Methyl phenylacetate | C₉H₁₀O₂ | 150.17 | 50[1] | Data not available |
| Ethyl phenylacetate | C₁₀H₁₂O₂ | 164.20 | -29.4[2] | Data not available |
| Benzyl phenylacetate | C₁₅H₁₄O₂ | 226.27 | 16-18[3] | Data not available |
Experimental Protocol for DSC Analysis
This section outlines a detailed methodology for conducting a DSC analysis on small organic molecules like phenylacetate esters.
1. Instrumentation and Calibration:
-
A calibrated Differential Scanning Calorimeter, such as a TA Instruments Q2000 or Mettler Toledo DSC 3, is required.
-
Calibration of the instrument for temperature and enthalpy should be performed using certified standards (e.g., indium) prior to sample analysis.
2. Sample Preparation:
-
Accurately weigh 2-5 mg of the phenylacetate ester sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
3. DSC Analysis Parameters:
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -50 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 100 °C).
-
Hold the sample at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
A second heating scan is often performed to investigate any changes in the material's thermal behavior after the initial melt and recrystallization.
-
-
Purge Gas:
-
Use an inert purge gas, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere within the DSC cell.
-
4. Data Analysis:
-
The DSC thermogram will plot heat flow as a function of temperature.
-
Melting Point (Tm): Determined as the onset temperature of the endothermic melting peak.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. The value is typically expressed in Joules per gram (J/g).
-
Software provided with the DSC instrument is used for data analysis and calculation of these parameters.
Visualizing the DSC Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for DSC analysis and a logical comparison of the thermal properties of the studied phenylacetate esters.
Caption: Experimental workflow for Differential Scanning Calorimetry analysis.
Caption: Logical comparison of the thermal properties of phenylacetate esters.
Conclusion
This guide provides a framework for understanding the DSC analysis of phenylacetate esters, which can be extrapolated to the study of this compound. While a direct comparison is hindered by the lack of experimental data for the target compound, the analysis of structurally similar molecules offers valuable insights into the expected thermal behavior. The provided experimental protocol serves as a robust starting point for researchers and drug development professionals to characterize the phase transitions of these and other small organic molecules, contributing to a more comprehensive understanding of their solid-state properties.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclopentyl Phenylacetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of compounds like Cyclopentyl Phenylacetate (B1230308) is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for Cyclopentyl Phenylacetate, a cautious approach, grounded in the best practices for handling potentially hazardous chemical waste, is paramount. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department. Their guidance will be tailored to your specific location and the prevailing regulatory landscape. In the absence of specific hazard information for this compound, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 5420-99-5 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |
| Molecular Weight | 204.26 g/mol | [1][2] |
| Boiling Point | 295 °C at 760 mmHg | [1] |
| Flash Point | 124.7 °C | [1] |
| Density | 1.07 g/cm³ | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream. The following protocol outlines a systematic approach for its safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Labeling: Designate a specific, chemically compatible waste container for this compound. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Segregation: To prevent dangerous chemical reactions, do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, contaminated gloves, pipette tips), and any absorbent materials used for spills in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical. Leave at least 10% headspace in the container to allow for vapor expansion.
Step 3: Storage
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
Ensure that secondary containment is used for liquid waste containers to mitigate potential leaks.
Step 4: Arranging for Disposal
-
Once the waste container is full, or before the designated accumulation time limit set by your institution is reached, contact your EHS department to arrange for a pickup by a licensed hazardous waste disposal vendor.
-
Provide the EHS department or the disposal vendor with the accurate chemical name and quantity of the waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols
The procedures outlined in this guide are based on established best practices for the management of laboratory chemical waste and information derived from the safety data sheets of structurally similar phenylacetate esters. The consistent recommendation for these related compounds is disposal as hazardous waste through an approved disposal facility.[3][4]
Caption: Disposal Workflow for this compound.
References
Essential Safety and Logistical Information for Handling Cyclopentyl Phenylacetate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with procedural, step-by-step guidance.
Quantitative Data Summary
The following table summarizes key quantitative data for compounds structurally similar to Cyclopentyl phenylacetate (B1230308). This information is critical for safe handling and storage.
| Property | Value | Similar Compound |
| Molecular Formula | C₁₃H₁₆O₂ | Cyclopentyl phenylacetate[1] |
| Molecular Weight | 204.26 g/mol | This compound[1] |
| Boiling Point | 226 °C / 438.8 °F | Ethyl phenylacetate[2] |
| Flash Point | 102 °C / 215.6 °F | Ethyl phenylacetate[2] |
| Density | 1.073 g/cm³ at 25 °C | Phenyl acetate |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Based on the hazards associated with similar compounds, which may include skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound.[2][3][4]
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must meet ANSI Z.87.1 standards. A face shield should be worn in conjunction with goggles when there is a splash hazard.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for integrity before each use.[5] |
| Lab coat or chemical-resistant apron | To protect from splashes and spills. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. |
Handling and Storage
-
Handling: All handling should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[4] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] Keep containers tightly closed when not in use.[6] Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Spill Management
-
Small Spills (less than 100 mL):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).[2]
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills (greater than 100 mL):
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated materials, in a designated and properly labeled hazardous waste container.[4]
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[8] Do not dispose of down the drain or in regular trash.[9]
Experimental Protocols: First Aid
Immediate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention. |
Visualizations
Experimental Workflow: Safe Handling of this compound
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
- 1. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. directpcw.com [directpcw.com]
- 7. fishersci.ie [fishersci.ie]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
